Pfi-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPMHLMPKIUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744264 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403764-72-6 | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403764-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Pfi-1: A Technical Guide for Researchers
An In-depth Analysis of Pfi-1 as a Potent BET Bromodomain Inhibitor
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has emerged as a critical tool for researchers in oncology, immunology, and epigenetics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's molecular interactions, cellular consequences, and the experimental protocols used for its characterization.
Executive Summary
This compound is a highly selective chemical probe that targets the bromodomains of BET proteins, namely BRD2, BRD3, and BRD4. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound effectively displaces them from chromatin. This disruption of the BET protein-acetylated histone interaction leads to the downregulation of key oncogenes, most notably c-Myc, and other genes critical for cell proliferation and survival. The primary downstream cellular effects of this compound inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation.
Mechanism of Action: Inhibition of BET Bromodomains
The core mechanism of this compound lies in its ability to act as an acetyl-lysine mimetic. BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2). This binding is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
This compound competitively binds to the bromodomain pockets with high affinity, preventing their association with acetylated histones on the chromatin. This displacement of BET proteins from the chromatin architecture leads to a significant reduction in the transcription of BET-dependent genes.
Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones.
Quantitative Data: Binding Affinity and Cellular Potency
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound's interaction with BET bromodomains.
| Target | Assay Type | Value | Unit | Reference |
| BRD4(1) | AlphaScreen (IC50) | 220 | nM | [1] |
| BRD2(2) | AlphaScreen (IC50) | 98 | nM | [1] |
| BRD4(1) | Isothermal Titration Calorimetry (KD) | 47.4 ± 2.5 | nM | [1] |
| BRD4(2) | Isothermal Titration Calorimetry (KD) | 194.9 ± 6 | nM | [1] |
Signaling Pathways Affected by this compound
The primary consequence of BET inhibition by this compound is the downregulation of the c-Myc oncogene. c-Myc is a master regulator of cell growth and proliferation, and its expression is highly dependent on BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively shuts down c-Myc transcription.
Recent studies have also implicated this compound in the regulation of the Wnt/β-catenin signaling pathway. This compound has been shown to suppress the development of follicular lymphoma by inhibiting this pathway, which is often aberrantly activated in cancer.
Caption: this compound inhibits BET proteins, leading to downstream effects on c-Myc and Wnt signaling.
Detailed Experimental Methodologies
The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for two of the most critical assays, the AlphaScreen assay and the Cellular Thermal Shift Assay (CETSA), are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to quantify the binding of this compound to BET bromodomains in a biochemical, cell-free system.
Principle: The assay measures the ability of this compound to disrupt the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are brought into proximity by the protein-peptide interaction, generating a luminescent signal. A competing inhibitor will disrupt this interaction, leading to a decrease in the signal.
Workflow:
Caption: Workflow for the this compound AlphaScreen assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute GST-tagged BRD4 bromodomain and biotinylated H4 acetylated peptide in assay buffer to the desired working concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the diluted GST-tagged BRD4 bromodomain.
-
Add 5 µL of the diluted biotinylated H4 acetylated peptide.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare a slurry of streptavidin-donor beads and anti-GST acceptor beads in the assay buffer.
-
Add 10 µL of the bead slurry to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate using an Alpha-enabled plate reader.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular environment.
Principle: The binding of a ligand (this compound) to its target protein (BET bromodomain) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.
Workflow:
Caption: Workflow for the this compound Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.
-
Quantify the band intensities to generate a melting curve and determine the shift in melting temperature induced by this compound.
-
Conclusion
This compound serves as a powerful and selective tool for the chemical interrogation of BET bromodomain function. Its mechanism of action, centered on the competitive inhibition of BET protein binding to acetylated chromatin, results in the transcriptional repression of key oncogenes like c-Myc. This leads to potent anti-proliferative and pro-apoptotic effects in various cancer models. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of BET inhibitors and to explore the intricate roles of BET proteins in health and disease.
References
Pfi-1: A Selective BET Bromodomain Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pfi-1 is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By mimicking acetylated lysine residues on histone tails, this compound competitively binds to the bromodomains of BET proteins, primarily BRD2 and BRD4, leading to the disruption of their interaction with chromatin. This interference with transcriptional machinery results in the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, including Aurora B kinase. Consequently, this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of hematological origin. This technical guide provides an in-depth overview of this compound, including its binding characteristics, cellular activities, and detailed protocols for key experimental assays used in its evaluation.
Introduction to this compound and BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene expression.[1] They are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.[1] This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of genes involved in cell proliferation, survival, and differentiation. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.
This compound (PF-6405761) is a dihydroquinazoline-2-one derivative that acts as a potent and selective inhibitor of BET bromodomains.[1][2] Its mechanism of action involves competitive binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and disrupting their transcriptional regulatory function.[1][3] This leads to the downregulation of key target genes, including the proto-oncogene c-Myc and the cell cycle kinase Aurora B, ultimately inducing cell cycle arrest, apoptosis, and differentiation in sensitive cancer cell lines.[1][4]
Quantitative Data on this compound
The following tables summarize the quantitative data for this compound's binding affinity, selectivity, and cellular activity.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Target | Assay | IC50 (nM) | KD (nM) |
| BRD4 (BD1) | AlphaScreen | 220[3] | 47.4 ± 2.5[3] |
| BRD4 (BD2) | AlphaScreen | - | 194.9 ± 6[3] |
| BRD2 (BD2) | AlphaScreen | 98[3] | - |
| CREBBP | AlphaScreen | > 50,000[3] | 49,000[2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MV4;11 | Acute Myeloid Leukemia | 0.49[4] |
| MOLM-13 | Acute Myeloid Leukemia | 0.87[4] |
| THP-1 | Acute Myeloid Leukemia | 1.2[4] |
| NALM-6 | Acute Lymphoblastic Leukemia | 2.3[4] |
| T4302 CD133+ | Glioblastoma | IC50: 1.0 (approx.)[2] |
| Bon-1 | Pancreatic Neuroendocrine Tumor | IC50: < 1.0[2] |
| H727 | Lung Neuroendocrine Tumor | IC50: < 1.0[2] |
| H720 | Lung Neuroendocrine Tumor | IC50: < 1.0[2] |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of BET bromodomains, leading to the disruption of downstream signaling pathways critical for cancer cell proliferation and survival.
Caption: this compound inhibits BET proteins, disrupting transcription of c-Myc and Aurora B.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the binding of this compound to BET bromodomains in a high-throughput format.
Caption: Workflow for the AlphaScreen assay to measure this compound's binding to BET bromodomains.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16) and GST-tagged BRD4(1) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of this compound dilution or DMSO vehicle.
-
Add 5 µL of GST-BRD4(1) (final concentration ~20 nM).
-
Add 5 µL of biotinylated histone peptide (final concentration ~20 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of Streptavidin Donor beads and anti-GST Acceptor beads (final concentration 20 µg/mL each) in the dark.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze purified BRD4(1) protein and this compound against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine accurate concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Fill the sample cell with BRD4(1) at a concentration of approximately 10-20 µM.
-
Fill the injection syringe with this compound at a concentration 10-15 times that of the protein.
-
Set the experiment temperature (e.g., 25°C).
-
Perform an initial injection of ~0.5 µL, followed by a series of 20-30 injections of ~2 µL each, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 values by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells (e.g., MV4;11) with this compound or DMSO for a specified time (e.g., 48 hours).
-
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24-48 hours).
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the cells to remove ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, measuring the PI fluorescence.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
-
Conclusion
This compound serves as a valuable chemical probe for studying the biological roles of BET bromodomains and as a lead compound for the development of novel therapeutics. Its high selectivity and well-characterized mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The detailed protocols provided in this guide are intended to facilitate the reproducible and accurate assessment of this compound and other BET bromodomain inhibitors.
References
- 1. [PDF] this compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains. | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
PFI-1: A Technical Guide to a Selective BET Bromodomain Inhibitor Targeting BRD4 and BRD2
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4, have emerged as critical regulators of gene transcription and are significant targets in oncology and other diseases. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones to recruit transcriptional machinery to chromatin. PFI-1 is a potent and highly selective chemical probe that acts as a competitive inhibitor of the BET family bromodomains. By mimicking acetyl-lysine, this compound effectively displaces BRD2 and BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes such as c-MYC. This guide provides an in-depth overview of this compound, detailing its mechanism of action, binding affinities, cellular effects, and the experimental protocols used for its characterization.
Introduction to BET Bromodomains and this compound
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that bind to acetylated lysine (Kac) residues on histone tails.[1][2] This interaction tethers BET proteins to transcriptionally active regions of chromatin, where they recruit transcriptional regulators to drive the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[1][3] Dysregulation of BET protein activity is implicated in various cancers, making them attractive therapeutic targets.[3][4]
This compound is a selective, cell-permeable dihydroquinazoline-2-one inhibitor of the BET family.[1][5] It was developed as a chemical probe to investigate the biological functions of BET proteins. This compound competitively blocks the Kac-binding pocket of BET bromodomains, preventing their association with chromatin and thereby inhibiting the transcription of target genes.[5][6]
Mechanism of Action
This compound functions as an acetyl-lysine mimetic. Co-crystal structures of this compound in complex with the first bromodomain of BRD4 (BRD4(1)) and the second bromodomain of BRD2 (BRD2(2)) reveal that it occupies the hydrophobic Kac binding pocket.[2][5][6] A key interaction is the formation of a hydrogen bond with the highly conserved asparagine residue (N140 in BRD4) within the pocket, a bond that is critical for the recognition of the native acetyl-lysine ligand.[2][5][6] By occupying this site, this compound physically prevents BRD2 and BRD4 from "reading" the epigenetic marks on histones, leading to their displacement from chromatin and the subsequent downregulation of target gene expression, most notably the proto-oncogene c-MYC.[1][5]
Quantitative Data: Binding Affinity and Selectivity
This compound demonstrates potent binding to the bromodomains of the BET family. Its affinity and selectivity have been quantified using various biophysical and biochemical assays.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay Method | Value | Reference |
| BRD2 (BD2) | AlphaScreen | IC₅₀ = 98 nM | [6][7][8] |
| BRD4 (BD1) | AlphaScreen | IC₅₀ = 220 nM | [6][7][8][9] |
| BRD4 (BD1) | ITC | KD = 47.4 nM | [6] |
| BRD4 (BD2) | ITC | KD = 194.9 nM | [6] |
| BRD2 (BD1) | Bio-Layer Interferometry | KD = 111 nM | |
| CBP | Bio-Layer Interferometry | KD ≈ 11 µM |
IC₅₀: Half-maximal inhibitory concentration; KD: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Table 2: Thermal Shift Assay (ΔTm) for this compound Selectivity
The thermal shift assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, indicating direct interaction and stabilization. This compound shows high selectivity for BET family members.
| Target Bromodomain | ΔTm (°C) at 10 µM this compound | Reference |
| BRD4 (BD1) | 6.5 | [8] |
| BRD3 (BD2) | 5.5 | [8] |
| BRD2 (BD2) | 5.3 | [8] |
| BRD3 (BD1) | 5.2 | [8] |
| BRD2 (BD1) | 4.6 | [8] |
| BRD4 (BD2) | 3.8 | [8] |
| CBP | 2.6 | [10] |
Cellular Effects of this compound
Treatment of cancer cell lines with this compound elicits distinct phenotypic changes, primarily driven by the downregulation of BET target genes.
-
Downregulation of c-MYC : As a primary target of BRD4, c-MYC expression is rapidly and robustly suppressed following this compound treatment.[10][5] This is a key event mediating the anti-proliferative effects of the inhibitor.
-
Cell Cycle Arrest : this compound induces a G1 cell cycle arrest in sensitive cell lines, preventing cells from progressing to the S phase of DNA replication.[10][5]
-
Induction of Apoptosis : Prolonged exposure to this compound leads to programmed cell death.[10][11] Mechanistically, the suppression of c-MYC can lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and inducing apoptosis.[12][13] Western blot analyses confirm the cleavage and activation of caspases (e.g., caspase-3, caspase-9) in this compound treated cells.[11]
-
Downregulation of Aurora B Kinase : this compound treatment has also been shown to significantly downregulate Aurora B kinase, a key regulator of mitosis.[1][10] This provides an additional mechanism for its anti-cancer activity.
Experimental Protocols
The characterization of this compound involves several key in vitro and cellular assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
Methodology:
-
Reagent Preparation : All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).
-
Compound Dispensing : Serially diluted this compound in DMSO is dispensed into a 384-well microplate.
-
Protein-Peptide Incubation : A solution containing the GST-tagged bromodomain (e.g., BRD4(1)) and a biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16) is added to the wells. The plate is incubated to allow for binding.
-
Bead Addition : Glutathione-coated donor beads and streptavidin-coated acceptor beads are added. The donor beads bind the GST-tagged bromodomain, and the acceptor beads bind the biotinylated peptide.
-
Signal Detection : If the protein and peptide are in close proximity (<200 nm), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, causing it to emit light at 520-620 nm. This compound disrupts the protein-peptide interaction, reducing the signal. The IC₅₀ is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation : The purified bromodomain protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both are in identical buffer solutions.
-
Titration : A series of small, precise injections of this compound into the protein solution is performed.
-
Heat Measurement : The instrument measures the minute heat changes that occur after each injection as the this compound binds to the protein.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate KD, ΔH, and n.
Cell Viability Assay (MTT/MTS or CCK-8)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Reagent Addition : An MTT or MTS/CCK-8 reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt in the reagent into a colored formazan product.
-
Incubation and Measurement : After a short incubation period, the absorbance of the formazan product is measured using a microplate reader. The reduction in absorbance in treated wells compared to control (DMSO-treated) wells indicates a loss of cell viability.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment : Cells are treated with this compound or a vehicle control for the desired time.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining : FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cells. Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells that have lost membrane integrity (late apoptotic/necrotic).
-
Flow Cytometry : The stained cells are analyzed by a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both stains.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains, with low nanomolar affinity for BRD2 and BRD4.[6] Its ability to displace these epigenetic readers from chromatin results in the transcriptional repression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] The detailed quantitative data and established experimental protocols make this compound an invaluable chemical probe for elucidating the complex roles of BET proteins in health and disease and for validating them as therapeutic targets.
References
- 1. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. novel-approaches-to-targeting-brd4 - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. apexbt.com [apexbt.com]
- 10. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abeomics.com [abeomics.com]
Pfi-1: A Deep Dive into BET Inhibitor-Induced Cell Cycle Arrest and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them a compelling target in cancer therapy. Pfi-1, a potent and selective small molecule inhibitor of BET bromodomains, has demonstrated significant anti-tumor activity in various cancer models. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its ability to induce cell cycle arrest and apoptosis. We will detail the signaling pathways modulated by this compound, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers to investigate these phenomena.
Introduction to this compound and BET Inhibition
This compound is a highly selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the promoters of key oncogenes, such as c-Myc, leading to their overexpression and driving cellular proliferation. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of their target genes. This targeted inhibition triggers two primary anti-cancer responses: cell cycle arrest and apoptosis.
This compound Induced Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant arrest in the G1 phase of the cell cycle. This is primarily achieved through the modulation of key cell cycle regulatory proteins.
Mechanism of G1 Arrest
This compound's induction of G1 arrest is a multi-faceted process:
-
Downregulation of c-Myc: As a primary target of BRD4, the transcription of the MYC oncogene is potently suppressed by this compound. c-Myc is a critical driver of cell cycle progression, promoting the expression of cyclins and cyclin-dependent kinases (CDKs) required for the G1-to-S phase transition.
-
Upregulation of CDK Inhibitors: this compound treatment has been shown to increase the expression of CDK inhibitors such as p21WAF1/CIP1. p21 binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for progression through the G1 phase.
-
Modulation of Cyclins and CDKs: The downregulation of c-Myc and upregulation of p21 collectively lead to a decrease in the activity of G1-phase CDKs, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes necessary for S-phase entry.
Quantitative Data: this compound's Effect on Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution of follicular lymphoma cell lines, DOHH2 and RL, after 48 hours of treatment.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DOHH2 | Control | 55.2 ± 2.5 | 35.1 ± 2.1 | 10.7 ± 1.8 |
| This compound (1 µM) | 72.4 ± 3.1 | 18.5 ± 1.9 | 9.1 ± 1.5 | |
| RL | Control | 60.8 ± 2.8 | 28.9 ± 2.3 | 10.3 ± 1.6 |
| This compound (1 µM) | 78.3 ± 3.5 | 12.6 ± 1.7 | 9.1 ± 1.4 |
Data is presented as mean ± standard deviation.
This compound Induced Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the intrinsic pathway, characterized by mitochondrial dysregulation and caspase activation.
Signaling Pathways in this compound Induced Apoptosis
This compound triggers apoptosis primarily through the following mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: this compound-mediated inhibition of BRD4 leads to the transcriptional repression of key anti-apoptotic genes, most notably BCL2. Bcl-2 is a critical protein that prevents the release of cytochrome c from the mitochondria.
-
Activation of the Intrinsic Apoptotic Pathway: The decrease in Bcl-2 levels disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.
-
Caspase Cascade Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data: this compound's Effect on Apoptosis Rates
The table below presents the percentage of apoptotic cells in DOHH2 and RL follicular lymphoma cell lines following 48 hours of treatment with this compound, as determined by Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| DOHH2 | Control | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| This compound (1 µM) | 15.8 ± 2.2 | 8.7 ± 1.5 | 24.5 ± 3.7 | |
| RL | Control | 4.2 ± 0.9 | 2.5 ± 0.6 | 6.7 ± 1.5 |
| This compound (1 µM) | 18.9 ± 2.5 | 10.3 ± 1.8 | 29.2 ± 4.3 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (CCK8)
-
Seed 5,000 cells per well in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired duration.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
-
Treat cells with this compound or vehicle control for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
-
Lyse this compound or vehicle-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, Bcl-2, cleaved Caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound's Mechanism of Action
Signaling Pathway of this compound Induced Cell Cycle Arrest and Apoptosis
Caption: this compound signaling pathway for cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound's Effects
Downregulation of MYC Expression by PFI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes are critical drivers of cellular proliferation and are frequently dysregulated in a wide range of human cancers. Their role as transcription factors that control the expression of a vast network of genes essential for cell growth and metabolism makes them a compelling target for therapeutic intervention. However, the direct inhibition of MYC has proven to be a formidable challenge. An alternative and clinically relevant strategy is to target the regulatory mechanisms that control MYC expression. This technical guide provides an in-depth overview of the downregulation of MYC expression by PFI-1, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound represents a powerful chemical probe for studying the role of BET proteins in cancer and a promising lead for the development of novel anti-cancer therapeutics. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its characterization.
Introduction to this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin.[1][2] BRD4, in particular, is a critical co-activator of transcription, recruiting the positive transcription elongation factor b (P-TEFb) complex to promoters and enhancers, thereby facilitating the transcription of target genes, including the MYC oncogene.[3]
This compound is a potent and selective inhibitor of the BET family of bromodomains.[1][2] It acts as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pocket of BET bromodomains.[1][2] This competitive inhibition prevents the tethering of BET proteins to acetylated chromatin, leading to the displacement of BRD4 from the regulatory regions of its target genes.[1] The subsequent failure to recruit the transcriptional machinery results in the potent and selective downregulation of genes critical for cancer cell proliferation and survival, most notably MYC.[1][2]
Mechanism of Action: this compound Mediated MYC Downregulation
The primary mechanism by which this compound downregulates MYC expression is through the inhibition of BRD4 function. BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, facilitating its high-level transcription in many cancer types. By competitively binding to the bromodomains of BRD4, this compound displaces BRD4 from these critical regulatory elements. This displacement leads to a rapid and sustained decrease in MYC gene transcription.
The signaling pathway can be visualized as follows:
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding the binding affinity of this compound to BET bromodomains and its effect on cancer cell lines.
Table 1: this compound Binding Affinity and Selectivity
| Target | Assay Type | IC50 (nM) | Dissociation Constant (Kd) (nM) |
| BRD4 (BD1) | ALPHA Screen | 220[1][2] | 47.4[1][2] |
| BRD4 (BD2) | ALPHA Screen | - | 194.9[1][2] |
| BRD2 (BD1) | ALPHA Screen | 98[1][2] | - |
| CREBBP | ALPHA Screen | >30,000[1] | - |
Data compiled from Picaud et al., Cancer Research, 2013.[1][2]
Table 2: Cellular Effects of this compound in Leukemia Cell Lines
| Cell Line | Assay Type | Parameter | This compound Concentration (µM) | Result |
| MV4-11 | Cell Viability | GI50 | - | ~0.5 |
| MOLM-13 | Cell Viability | GI50 | - | ~1.0 |
| MV4-11 | Cell Cycle Analysis | G1 Arrest | 1 | Significant Increase |
| MOLM-13 | Cell Cycle Analysis | G1 Arrest | 1 | Significant Increase |
| MV4-11 | Apoptosis Assay | Annexin V Positive | 1 | Significant Increase |
| MOLM-13 | Apoptosis Assay | Annexin V Positive | 1 | Significant Increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound on MYC expression and cellular function.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is designed to assess the occupancy of BRD4 at the MYC promoter and enhancer regions following this compound treatment.
Materials:
-
This compound (or other BET inhibitor) and DMSO (vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting MYC regulatory regions
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO for the specified time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Analysis: Quantify the enrichment of MYC promoter and enhancer sequences in the immunoprecipitated DNA relative to the input and IgG controls using qPCR or perform ChIP-sequencing for genome-wide analysis.
Quantitative Reverse Transcription PCR (RT-qPCR) Protocol
This protocol is for quantifying the changes in MYC mRNA expression following this compound treatment.
Materials:
-
This compound and DMSO
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for MYC and a housekeeping gene, and the qPCR master mix.
-
Data Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.
Western Blotting Protocol
This protocol is for assessing the levels of MYC protein following this compound treatment.
Materials:
-
This compound and DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MYC and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative MYC protein levels.
Cell Cycle and Apoptosis Assays
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with this compound or DMSO.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry:
-
Treat cells with this compound or DMSO.
-
Harvest the cells and resuspend in Annexin V binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a valuable chemical tool for elucidating the critical role of BET proteins, particularly BRD4, in the transcriptional regulation of the MYC oncogene. Its ability to potently and selectively inhibit BET bromodomains leads to the effective downregulation of MYC expression, resulting in cell cycle arrest and apoptosis in MYC-dependent cancer cells. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of BET inhibitors and their impact on MYC-driven malignancies. The continued exploration of compounds like this compound holds significant promise for the development of novel and effective cancer therapies.
References
PFI-1: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFI-1 is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant inhibitory activity against BRD2 and BRD4.[1][2] As a member of the quinazoline class of compounds, this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and modulating gene expression. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound, intended to support its application in epigenetic research and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide, is a small molecule inhibitor of the BET family of bromodomains.[1][3] Its core structure features a quinazolinone moiety linked to a methoxybenzenesulfonamide group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | [1][3] |
| CAS Number | 1403764-72-6 | [1][3] |
| PubChem CID | 71271629 | [4][5] |
| Molecular Formula | C₁₆H₁₇N₃O₄S | [1] |
| Molecular Weight | 347.39 g/mol | [3][6] |
| Appearance | White to beige powder | [7] |
| Solubility | Soluble in DMSO (up to 50 mM) and DMF (12 mg/ml).[1][6] | [1][6] |
| SMILES | CN1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | [8] |
| InChI | InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1] By mimicking the binding of acetylated lysines, this compound competitively inhibits the interaction between BET proteins and chromatin, leading to the displacement of these transcriptional regulators and subsequent modulation of gene expression.[6]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ / Kₐ | Reference |
| BRD2 (BD2) | AlphaScreen | 98 nM | [1][6] |
| BRD4 (BD1) | AlphaScreen | 220 nM | [1][6][8] |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | 47.4 nM (Kₐ) | [6] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | 194.9 nM (Kₐ) | [6] |
The inhibition of BET bromodomains by this compound has been shown to have significant downstream cellular effects, including the induction of G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][6] This is primarily achieved through the downregulation of key oncogenes, most notably c-MYC.[9] Furthermore, this compound has been observed to downregulate the expression of Aurora B kinase, a critical regulator of mitosis.[3]
Signaling Pathways
The primary mechanism of action of this compound involves the disruption of BET protein-mediated gene transcription. This leads to the altered expression of a variety of genes, with the c-MYC oncogene being a key downstream target.
References
- 1. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of effective photoaffinity probe molecule of furospinosulin-1, a hypoxia-selective growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. apps.dtic.mil [apps.dtic.mil]
The Discovery and Synthesis of Pfi-1: A Technical Guide
A Potent and Selective BET Bromodomain Inhibitor
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Pfi-1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound, a dihydroquinazoline-2-one derivative, has emerged as a valuable chemical probe for studying the biological functions of BET bromodomains and as a potential therapeutic agent in oncology and other diseases. This document details the synthetic route to this compound, provides comprehensive data on its binding affinity and cellular activity, and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This compound was identified as a potent and selective inhibitor of the BET family of bromodomains.[1] It acts as an acetyl-lysine mimetic, occupying the acetyl-lysine binding pocket of BET bromodomains and thereby preventing their interaction with acetylated histones.[1] This disruption of protein-protein interaction leads to the downregulation of key oncogenes, such as c-MYC, and induces cell cycle arrest and apoptosis in various cancer cell lines.[1]
Discovery of this compound
This compound was discovered through a screening campaign aimed at identifying small molecule inhibitors of BET bromodomains. Its chemical structure is based on a dihydroquinazoline-2-one scaffold.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic scheme based on the supplementary information from Picaud et al., 2013 and general synthetic methods for dihydroquinazolin-2-ones.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Intermediate 2
To a solution of 2-amino-5-methoxybenzoic acid (1) in an appropriate solvent, add a suitable protecting group for the amine, for example, di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base like triethylamine. Stir the reaction at room temperature until completion. After an aqueous workup, the protected intermediate is obtained.
Step 2: Amide Coupling to form Intermediate 3
The protected carboxylic acid (2) is then coupled with 4-methoxyaniline. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in a solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature overnight.
Step 3: Deprotection and Cyclization to form Intermediate 4
The Boc protecting group is removed from intermediate (3) under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM). Following deprotection, the resulting amine undergoes intramolecular cyclization to form the dihydroquinazoline-2-one core. This cyclization can be promoted by heating or by the addition of a reagent like triphosgene.
Step 4: Final Modification to yield this compound
The final step involves the modification of the dihydroquinazoline-2-one core (4) to introduce the desired substituent. The specific reaction conditions for this step would be dependent on the nature of the R group in the final this compound molecule.
(Note: This is a generalized protocol. Specific reagents, solvents, temperatures, and reaction times should be optimized for each step.)
Biological Activity and Data Presentation
This compound exhibits potent and selective inhibition of BET bromodomains. The following tables summarize the key quantitative data regarding its biological activity.
| Target | IC₅₀ (nM) | Assay | Reference |
| BRD2 | 98 | AlphaScreen | [2] |
| BRD4 | 220 | AlphaScreen | [2] |
Table 1: In vitro inhibitory activity of this compound against BET bromodomains.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| MV4;11 | Acute Myeloid Leukemia | ~0.5 | MTT Assay | Picaud et al., 2013 |
| K-562 | Chronic Myeloid Leukemia | >10 | MTT Assay | Picaud et al., 2013 |
| LNCaP | Prostate Cancer | Proliferation Inhibited | MTT Assay | [3][4] |
| 22Rv1 | Prostate Cancer | Proliferation Inhibited | MTT Assay | [3][4] |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.
Key Experimental Protocols
AlphaScreen Assay
Objective: To determine the in vitro inhibitory activity of this compound against BET bromodomains.
Materials:
-
Recombinant His-tagged BRD2 or BRD4 protein
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
This compound compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the this compound dilutions, His-tagged BRD protein, and biotinylated histone H4 peptide.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
-
Calculate IC₅₀ values from the dose-response curves.
MTT Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4;11, K-562, LNCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of specific pathways (e.g., Androgen Receptor signaling).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Luciferase reporter plasmid containing a promoter with androgen response elements (AREs)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound compound
-
Androgen (e.g., dihydrotestosterone, DHT)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with this compound and/or DHT.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Analyze the data to determine the effect of this compound on androgen-induced transcriptional activity.
Signaling Pathways and Visualizations
This compound, as a BET inhibitor, modulates several critical signaling pathways involved in cell growth, proliferation, and survival.
BET Protein-Mediated Gene Transcription
BET proteins, particularly BRD4, play a key role in transcriptional elongation. By binding to acetylated histones, they recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcription of target genes, including the oncogene c-MYC. This compound disrupts this process by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes.
Caption: Mechanism of this compound action on gene transcription.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt ligands activate the pathway by inhibiting the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates TCF/LEF-mediated gene transcription. Some studies suggest that BET inhibitors can modulate Wnt/β-catenin signaling, potentially by affecting the expression of pathway components or through crosstalk with other signaling pathways.
Caption: Overview of the Wnt/β-catenin signaling pathway.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and survival. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, leading to their transcription. BET proteins, particularly BRD4, have been shown to be co-activators of AR. This compound can inhibit the transcriptional activity of both full-length AR and constitutively active splice variants like AR-V7, without affecting their protein levels.[3][4]
Caption: this compound inhibits AR-mediated transcription.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its discovery has provided a valuable tool for elucidating the roles of BET proteins in health and disease. The synthetic accessibility of this compound, coupled with its robust biological activity, makes it a cornerstone for further research into the therapeutic potential of BET inhibition. This technical guide consolidates the key information on the discovery, synthesis, and biological evaluation of this compound, serving as a comprehensive resource for the scientific community.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PFI-1 in Leukemia and Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes.[2] Dysregulation of BET protein activity has been implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides an in-depth overview of the preclinical research on this compound in the context of leukemia and prostate cancer, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound functions as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pockets of BET bromodomains.[1] This prevents the tethering of BET proteins to acetylated chromatin, thereby displacing them from gene promoters and enhancers.[2] The consequence is a significant downregulation of the expression of key oncogenes that are dependent on BET protein-mediated transcription.
In Leukemia:
In various leukemia subtypes, particularly those driven by chromosomal translocations involving the MLL gene or overexpression of the MYC oncogene, this compound has demonstrated significant anti-leukemic activity. The primary mechanism in this context is the suppression of MYC transcription.[1] By displacing BRD4 from the MYC promoter, this compound effectively shuts down the expression of this master regulator of cell proliferation, leading to cell cycle arrest and apoptosis in leukemia cells.[1][2]
In Prostate Cancer:
The growth and survival of a majority of prostate cancers, even in the castration-resistant state, are driven by the Androgen Receptor (AR). This compound has been shown to be a highly efficient inhibitor of AR signaling.[3][4] The mechanism involves the disruption of BRD4-mediated coactivation of AR target genes. Even in the presence of androgen receptor splice variants like AR-V7, which contribute to therapy resistance, this compound can diminish their signaling activity.[3][4] This leads to a dose-dependent inhibition of the transactivation of full-length AR and its variants, resulting in reduced proliferation of AR-competent prostate cancer cells.[3][4]
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound in various leukemia and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) |
| MV4;11 | Acute Myeloid Leukemia (AML) | ~0.5 |
| THP-1 | Acute Myeloid Leukemia (AML) | ~1.0 |
| K-562 | Chronic Myeloid Leukemia (CML) | >10 (Resistant) |
Data compiled from multiple sources, including[1][5].
Table 2: Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | Prostate Cancer Subtype | Effect |
| LNCaP | Androgen-sensitive | Susceptible to growth-inhibitory effects |
| 22Rv1 | Castration-resistant | Susceptible to growth-inhibitory effects |
| PC-3 | Androgen-negative | Less susceptible to growth-inhibitory effects |
Data compiled from[3][4]. Specific IC50 values for this compound in these prostate cancer cell lines were not consistently reported in a tabular format in the reviewed literature.
Signaling Pathway Visualizations
The following diagrams illustrate the mechanism of action of this compound in leukemia and prostate cancer.
Caption: this compound inhibits BRD4 binding to acetylated histones, downregulating MYC expression in leukemia.
Caption: this compound disrupts BRD4-mediated co-activation of Androgen Receptor target genes in prostate cancer.
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound. Include untreated or vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.[3]
-
Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-AR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity in both leukemia and prostate cancer models. Its ability to target fundamental oncogenic drivers like MYC and the Androgen Receptor through a well-defined epigenetic mechanism makes it a promising candidate for further investigation. While clinical trial data for this compound itself is limited, the broader class of BET inhibitors is being actively evaluated in various clinical settings for hematological malignancies and solid tumors.[8][9] Future research will likely focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to overcome resistance, and optimizing its therapeutic window. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel epigenetic therapies for cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The BET-inhibitor this compound diminishes AR/AR-V7 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phase I Clinical Trials in Acute Myeloid Leukemia: 23-Year Experience From Cancer Therapy Evaluation Program of the National Cancer Institute - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCSF Prostate Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
A Technical Guide to Pfi-1: Mechanism and Impact on Oncogene Transcription
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins represents a critical class of epigenetic readers that regulate the transcription of key genes involved in cellular proliferation, cell cycle progression, and apoptosis. Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. Pfi-1 is a potent and highly selective small molecule inhibitor of BET bromodomains, demonstrating significant anti-proliferative effects in various cancer models. This document provides a detailed technical overview of this compound, focusing on its mechanism of action, its profound effect on oncogene transcription—particularly the MYC oncogene—and the resultant cellular outcomes. It includes representative experimental protocols and quantitative data to serve as a comprehensive resource for researchers in oncology and drug development.
The Role of BET Proteins in Oncogene Transcription
BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2). These domains function as "readers" of the epigenetic code by specifically recognizing and binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4.[1] This binding event is crucial for recruiting transcriptional machinery to the promoters and enhancers of target genes.
In many cancers, BRD4, the most extensively studied BET protein, plays a pivotal role. It binds to super-enhancers—large clusters of transcriptional enhancers—that drive the expression of key oncogenes. One of the most critical BRD4 target genes is the master regulator MYC , a transcription factor that governs the expression of a vast network of genes promoting cell growth and proliferation.[1][2] By recruiting the positive transcription elongation factor b (P-TEFb) complex, BRD4 facilitates the phosphorylation of RNA Polymerase II, enabling robust transcriptional elongation of MYC and other oncogenes.
This compound: Mechanism of Action
This compound is a dihydroquinazoline-2-one compound that acts as a potent and selective inhibitor of the BET family.[1] Its mechanism of action is centered on competitive inhibition at the acetyl-lysine binding pocket within the bromodomains of BET proteins, particularly BRD2 and BRD4.[1][2]
-
Acetyl-Lysine Mimicry : The structure of this compound mimics that of an acetylated lysine residue. This allows it to fit snugly into the hydrophobic pocket of the bromodomain that would normally bind to histones.[1]
-
Competitive Displacement : By occupying this binding site, this compound effectively prevents BET proteins from docking onto acetylated chromatin at gene promoters and super-enhancers.
-
Transcriptional Repression : The displacement of BRD4 from chromatin leads to the dissociation of the transcriptional machinery, including the P-TEFb complex. This results in a failure of transcriptional elongation and a subsequent, rapid downregulation of target gene expression.[1]
The most significant consequence of this action is the profound suppression of MYC transcription.[1][2] This targeted downregulation of a central oncogenic driver is the primary basis for the anti-tumor effects of this compound.
Cellular Consequences of this compound Treatment
The downregulation of MYC and other critical oncogenes by this compound triggers a cascade of anti-proliferative cellular events.
-
Cell Cycle Arrest : MYC is a key driver of the cell cycle. Its suppression leads to a robust G1 cell cycle arrest.[1][2]
-
Induction of Apoptosis : this compound treatment results in the induction of programmed cell death, often measured by an increase in Annexin V staining and the cleavage of caspase proteins.[2]
-
Cellular Differentiation : In hematological malignancies, inhibition of BET proteins can induce differentiation of leukemic blasts into more mature cell types.[2]
-
Downregulation of Other Key Proteins : this compound has also been shown to downregulate other important proteins in cancer progression, such as the Aurora B kinase, which is involved in mitosis.[1][2]
Quantitative Analysis of BET Inhibitor Activity
The anti-proliferative activity of BET inhibitors like this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. While aggregated public data for this compound is limited, the table below presents representative IC50 values for other small molecule inhibitors in relevant acute myeloid leukemia (AML) cell lines to illustrate the typical potency of such compounds.
| Cell Line | Background | Compound | IC50 Value (48h) | Reference |
| MV4-11 | AML (FLT3-ITD) | SGI-1776 | ~0.1 µM | [1] |
| THP-1 | AML (FLT3-WT) | NT1721 | ~10 nM | [3] |
| MOLM-14 | AML (FLT3-ITD) | NT1721 | ~1 nM | [3] |
Note: The data in this table are for illustrative purposes to show the range of potencies of kinase and epigenetic inhibitors in common AML cell lines and do not represent this compound specifically. This compound itself has been shown to bind to BET bromodomains with low nanomolar potency and exhibits strong anti-proliferative effects in leukemic cell lines.[2]
Key Experimental Protocols
Verifying the mechanism and efficacy of this compound involves a series of standard molecular and cell biology techniques.
Protocol: Measuring Oncogene Expression via RT-qPCR
This protocol details the steps to quantify the change in MYC mRNA levels following this compound treatment.
1. Cell Culture and Treatment:
- Plate cancer cells (e.g., MV4-11 leukemia cells) at a predetermined density.
- Allow cells to adhere or stabilize for 24 hours.
- Treat cells with a dose-response range of this compound (e.g., 10 nM to 5 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. RNA Isolation:
- Harvest cells by centrifugation.
- Isolate total RNA using a TRIzol-based method or a commercial column-based kit, following the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios.
3. cDNA Synthesis (Reverse Transcription):
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and random hexamer primers.
- The reaction typically includes dNTPs, RNase inhibitor, and reaction buffer.
- Incubate according to the enzyme's protocol (e.g., 37°C for 60 minutes, followed by heat inactivation at 70°C for 10 minutes).[4]
4. Quantitative PCR (qPCR):
- Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (MYC) and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.
- Use validated primers designed to span an exon-exon junction to avoid amplification of genomic DNA.
- Perform the qPCR reaction on a real-time PCR machine with a typical cycling program:
- Initial denaturation (e.g., 95°C for 10 min).
- 40 cycles of: denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).[4]
- Include a melt curve analysis at the end to verify amplicon specificity.
5. Data Analysis:
- Determine the cycle threshold (Ct) for each sample.
- Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
A[label="1. Plate and Treat Cells\n(e.g., MV4-11)\nwith this compound vs. Vehicle"];
B[label="2. Harvest Cells and\nIsolate Total RNA"];
C [label="3. Assess RNA Quality\nand Quantity"];
D [label="4. Reverse Transcription\n(RNA -> cDNA)"];
E [label="5. Set up qPCR Reaction\n(cDNA, Primers, SYBR Green)"];
F [label="6. Run Real-Time PCR"];
G [label="7. Analyze Data (ΔΔCt)\nCalculate Fold Change in MYC mRNA"];
A -> B -> C -> D -> E -> F -> G;
}
Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if this compound reduces the binding of BRD4 to the MYC promoter or enhancer regions.
1. Cross-linking and Cell Lysis:
- Treat cells with this compound or vehicle as described above.
- Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the reaction with glycine.
- Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.
2. Chromatin Shearing:
- Isolate the nuclei and resuspend in a lysis buffer.
- Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication time is critical to ensure proper fragmentation without damaging protein epitopes.
- Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation (IP):
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Incubate the chromatin overnight at 4°C with rotation with an antibody specific to BRD4 or a negative control antibody (e.g., IgG).
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads.
- Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration.
- Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
- Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
6. Analysis:
- Use the purified DNA as a template for qPCR with primers designed to amplify a known BRD4 binding site on the MYC promoter or enhancer.
- Quantify the amount of amplified DNA and express it as a percentage of the input chromatin to determine the level of BRD4 enrichment. Compare the enrichment in this compound-treated samples to vehicle controls.
Conclusion and Future Directions
This compound is a powerful chemical probe that effectively targets the BET family of bromodomain-containing proteins. By competitively inhibiting the interaction between BRD4 and acetylated histones, it potently downregulates the transcription of major oncogenes, including MYC. This leads to desirable anti-cancer effects such as cell cycle arrest and apoptosis. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to further investigate this compound and other BET inhibitors as a promising therapeutic strategy for a range of malignancies. Future work will likely focus on overcoming potential resistance mechanisms and exploring synergistic combinations with other anti-cancer agents to enhance clinical efficacy.
References
PFI-1 as an Acetyl-Lysine Mimetic Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PFI-1, a potent and selective chemical probe for the bromodomain and extra-terminal (BET) family of proteins. This compound acts as an acetyl-lysine mimetic, competitively inhibiting the binding of BET bromodomains, particularly BRD2 and BRD4, to acetylated histones. This inhibition disrupts key transcriptional programs, leading to anti-proliferative and pro-apoptotic effects in various cancer models. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its binding affinity and cellular activity, outlines detailed protocols for key experimental assays, and visualizes the associated signaling pathways.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains.[1] This interaction tethers them to chromatin, where they recruit transcriptional machinery to drive the expression of key oncogenes such as MYC.[1]
This compound is a potent and selective small molecule inhibitor of the BET family of bromodomains.[1][2] It functions as an acetyl-lysine mimetic, occupying the acetyl-lysine binding pocket of BET bromodomains and thereby preventing their interaction with acetylated histones.[1] This leads to the displacement of BET proteins from chromatin and the subsequent downregulation of target gene transcription. This guide explores the biochemical and cellular effects of this compound, providing researchers with the necessary information to effectively utilize this chemical probe in their studies.
Mechanism of Action
This compound is a dihydroquinazoline-2-one derivative that acts as a competitive inhibitor at the acetyl-lysine binding site of BET bromodomains.[1] Co-crystal structures of this compound in complex with BRD4(1) have revealed that it mimics the binding of acetylated lysine residues, forming critical hydrogen bonds with conserved asparagine residues within the binding pocket.[1] By occupying this site, this compound effectively displaces BET proteins from acetylated chromatin, thereby inhibiting their transcriptional regulatory functions.
The primary downstream effect of this compound is the transcriptional repression of key oncogenes, most notably MYC.[1] The inhibition of BRD4, a key activator of MYC transcription, leads to a rapid decrease in MYC mRNA and protein levels. This, in turn, results in cell cycle arrest at the G1 phase and the induction of apoptosis.[1] Additionally, this compound has been shown to downregulate the expression of Aurora B kinase, a critical regulator of mitosis, further contributing to its anti-proliferative effects.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its binding affinities for various bromodomains and its inhibitory concentrations in different cell lines.
Table 1: this compound Binding Affinity and In Vitro Inhibition
| Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| BRD2 | AlphaScreen | 98 | - | [1][2] |
| BRD4(1) | AlphaScreen | 220 | - | [1][2] |
| BRD4(1) | ITC | - | 47.4 ± 2.5 | [1][2] |
| BRD4(2) | ITC | - | 194.9 ± 6 | [1][2] |
| CREBBP | AlphaScreen | >100,000 | - | [2] |
Table 2: this compound Cellular Activity (GI50/IC50)
| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay | Reference |
| MV4;11 | Acute Myeloid Leukemia | ~1 | Cell Proliferation | |
| T4302 CD133+ | - | Induces dose-dependent reduction | Cell Viability | [3] |
| Bon-1 | Pancreatic NET | Inhibits proliferation | Cell Proliferation | [3] |
| H727 | Lung NET | Inhibits proliferation | Cell Proliferation | [3] |
| H720 | Lung NET | Inhibits proliferation | Cell Proliferation | [3] |
| Human Blood Mononuclear Cells (LPS stimulated) | - | 1.89 (EC50 for IL-6 inhibition) | IL-6 Production | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the ability of this compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution of 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.
-
Dilute GST-tagged BRD4(1) and biotinylated H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac) in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of the GST-BRD4(1) solution.
-
Add 5 µL of the biotinylated H4 peptide solution.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a mixture of Glutathione-coated donor beads and Streptavidin-coated acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to a BET bromodomain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
Protocol:
-
Sample Preparation:
-
Dialyze purified BRD4(1) protein and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the BRD4(1) solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.[6]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of GFP-tagged BRD4 in the nucleus of living cells and determine if this compound can displace it from chromatin.
Protocol:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect the cells with a vector encoding GFP-BRD4.
-
-
FRAP Experiment:
-
Treat the cells with this compound or vehicle control (DMSO).
-
Identify a region of interest (ROI) within the nucleus and photobleach the GFP signal using a high-intensity laser.
-
Acquire images at regular intervals to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Calculate the half-maximal recovery time (t1/2) and the mobile fraction of GFP-BRD4. An increase in the mobile fraction and a decrease in t1/2 indicate displacement from chromatin.
-
Cell Viability Assays (MTT and CellTiter-Glo)
These assays are used to determine the effect of this compound on cell proliferation and viability.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 72 hours).[7]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at 570 nm using a plate reader.[8][9]
CellTiter-Glo Luminescent Cell Viability Assay Protocol:
-
Seed cells in a 96-well opaque-walled plate and treat with this compound as described for the MTT assay.[10]
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.[10][11]
-
Add CellTiter-Glo reagent to each well in an amount equal to the volume of cell culture medium.[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.[12]
Western Blotting
Western blotting is used to quantify the levels of specific proteins, such as MYC and Aurora B, following treatment with this compound.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MYC, Aurora B, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.[15][16]
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.[17]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Gate on single cells and acquire the fluorescence data.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
This compound exerts its effects by modulating key signaling pathways involved in transcription and cell cycle regulation. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound mechanism of action leading to MYC downregulation.
Caption: this compound mediated downregulation of Aurora B kinase.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of BET bromodomains. Its well-characterized mechanism of action as an acetyl-lysine mimetic, coupled with its potent and selective inhibition of BRD2 and BRD4, makes it an essential tool for researchers in epigenetics and cancer biology. This technical guide provides a comprehensive resource for understanding and utilizing this compound, from its fundamental biochemical properties to its effects on cellular signaling and function. The detailed experimental protocols and pathway visualizations herein should facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of BET bromodomain inhibition.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
PFI-1: A Chemical Probe for the BRPF1 Bromodomain
An in-depth search for "Pfi-1" as a signaling protein that initiates downstream pathways did not yield relevant results in established scientific literature. It is highly probable that the query contains a typographical error and may be referring to a different molecule.
However, the term "this compound" is well-documented as a potent and selective chemical probe for the bromodomain of BRPF1 (Bromodomain and PHD Finger-containing Protein 1). BRPF1 is a scaffold protein that plays a crucial role in gene regulation by recruiting histone acetyltransferase (HAT) complexes to chromatin. Therefore, this guide will focus on the downstream effects and signaling pathways modulated by the inhibition of the BRPF1 bromodomain by this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression mediated by BRPF1 and the therapeutic potential of its inhibition.
This compound is a selective inhibitor of the BRPF1 bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histone tails. This interaction is a key step in the recruitment of the MOZ/MORF (MYST family) histone acetyltransferase complex to specific genomic loci. By inhibiting the BRPF1 bromodomain, this compound effectively disrupts this recruitment and the subsequent acetylation of histones, leading to changes in chromatin structure and gene expression.
Core Downstream Effects of BRPF1 Inhibition by this compound
The primary downstream effect of this compound is the modulation of gene transcription. BRPF1 is known to be involved in various cellular processes, including:
-
Hematopoiesis: BRPF1 is essential for normal hematopoietic stem cell function and differentiation.
-
Embryonic Development: It plays a critical role during development.
-
Oncogenesis: Dysregulation of BRPF1 has been implicated in several cancers, including leukemia and medulloblastoma.
Inhibition of the BRPF1 bromodomain by this compound has been shown to have specific effects on the expression of genes regulated by the BRPF1-MOZ/MORF complex.
Quantitative Data on this compound Activity
The following table summarizes key quantitative data regarding the binding affinity and cellular activity of this compound.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (IC50) for BRPF1B | 0.087 µM | AlphaScreen | |
| Binding Affinity (Kd) for BRPF1B | 0.210 µM | BROMOscan | |
| Cellular Activity (IC50) in FR-assay | 0.440 µM | NanoBRET |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
AlphaScreen Assay for IC50 Determination
This assay is used to measure the ability of a compound to inhibit the interaction between two binding partners.
-
Reagents: Biotinylated histone H3 peptide (acetylated at K14), GST-tagged BRPF1B bromodomain, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Procedure:
-
Incubate the GST-BRPF1B bromodomain with the biotinylated H3K14ac peptide in the presence of varying concentrations of this compound.
-
Add the Donor and Acceptor beads.
-
In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the beads into close proximity, generating a chemiluminescent signal upon laser excitation at 680 nm.
-
The signal is measured at 520-620 nm. The IC50 value is calculated from the dose-response curve.
-
NanoBRET Cellular Assay for Target Engagement
This assay measures the engagement of a compound with its target protein within living cells.
-
Reagents: HEK293 cells co-transfected with NanoLuc-BRPF1B fusion protein and HaloTag-Histone H3.3. A cell-permeable HaloTag ligand with a fluorescent reporter is also used.
-
Procedure:
-
Treat the transfected cells with varying concentrations of this compound.
-
Add the NanoLuc substrate and the HaloTag fluorescent ligand.
-
Bioluminescence resonance energy transfer (BRET) occurs when the NanoLuc donor and the fluorescent acceptor are in close proximity (i.e., when BRPF1B binds to histone H3.3).
-
The BRET signal is measured, and the IC50 value is determined from the dose-response curve, indicating the concentration of this compound required to disrupt the interaction in a cellular context.
-
Visualizing the Downstream Effects of this compound
The following diagrams illustrate the mechanism of action of this compound and the downstream consequences of BRPF1 inhibition.
Caption: Mechanism of this compound action on BRPF1-mediated gene expression.
Caption: Experimental workflow for the NanoBRET cellular assay.
PFI-1: A Technical Guide to its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-1 is a potent and highly selective small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, a key mechanism in the "reading" of epigenetic marks that governs gene expression.[3] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound effectively disrupts the interaction between BET proteins and acetylated histones, leading to significant alterations in chromatin structure and gene transcription.[1] This guide provides a comprehensive overview of this compound, its mechanism of action, its impact on chromatin remodeling, and its potential as a therapeutic agent.
Core Mechanism: Inhibition of BET Bromodomains
BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial transcriptional regulators.[1][3] They are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that anchor these proteins to transcriptionally active chromatin regions marked by histone acetylation.[1] Once recruited, BET proteins facilitate the assembly of transcriptional machinery, promoting the expression of genes involved in cell cycle progression, growth, and apoptosis.[1]
This compound acts as an acetyl-lysine mimetic, occupying the binding pocket of BET bromodomains and preventing their association with acetylated histones.[1] This displacement of BET proteins from chromatin leads to the transcriptional downregulation of key oncogenes, such as MYC, and induces cell cycle arrest and apoptosis in various cancer cell lines.[1][4]
Quantitative Data: Potency and Selectivity of this compound
The inhibitory activity and binding affinity of this compound for BET bromodomains have been quantified through various biochemical and biophysical assays.
| Target | Assay | Metric | Value | Reference |
| BRD4(1) | ALPHA Screen | IC50 | 220 nM | [4][5] |
| BRD2(2) | ALPHA Screen | IC50 | 98 nM | [4][5] |
| BRD4(1) | Isothermal Titration Calorimetry (ITC) | KD | 47.4 ± 2.5 nM | [4][5] |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | KD | 194.9 ± 6 nM | [4][5] |
| BRD2(1) | Bio-Layer Interferometry (BLI) | KD | 111 nM | [4] |
| CREBBP | ALPHA Screen | IC50 | > 50 µM | [4] |
Role in Chromatin Remodeling
The primary role of this compound in chromatin remodeling stems from its ability to evict BET proteins from chromatin. This has profound effects on the local chromatin architecture and the transcriptional landscape of the cell.
Displacement from Chromatin: Fluorescence Recovery After Photobleaching (FRAP) experiments have demonstrated that treatment with this compound leads to a more rapid recovery of fluorescence for GFP-tagged BRD4, indicating its dissociation from chromatin.[5]
Impact on SWI/SNF Complexes: While this compound directly targets BET proteins, it's important to note the interplay with other chromatin remodeling complexes. The SWI/SNF complexes, for instance, are ATP-dependent chromatin remodelers that also contain bromodomain-containing subunits, such as BRG1 and BRM.[6][7] A distinct inhibitor, PFI-3, which targets the bromodomains of BRG1 and BRM, has been shown to impair skeletal muscle differentiation by reducing the binding of these ATPases to target gene promoters.[6] This highlights the broader therapeutic potential of targeting bromodomains within various chromatin remodeling complexes.
Signaling Pathways and Cellular Processes Affected by this compound
The inhibition of BET proteins by this compound triggers a cascade of downstream effects, impacting critical signaling pathways and cellular processes.
This compound Mechanism of Action
Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones, disrupting transcriptional activation.
Downstream Cellular Effects of this compound
Caption: Inhibition of BET bromodomains by this compound leads to downregulation of key genes, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound.
Amplified Luminescent Proximity Homogeneous Assay (ALPHA) Screen
This assay is used to measure the displacement of a biotinylated histone peptide from a bromodomain protein.
-
Principle: In the absence of an inhibitor, the binding of a GST-tagged bromodomain to a biotinylated histone peptide brings streptavidin-coated donor beads and anti-GST-coated acceptor beads into close proximity, generating a luminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Protocol Summary:
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (KD), stoichiometry, and thermodynamics of biomolecular interactions.
-
Principle: The heat released or absorbed upon the binding of a ligand (this compound) to a macromolecule (bromodomain) is measured directly.
-
Protocol Summary:
-
Load a solution of the bromodomain protein into the sample cell of the calorimeter.
-
Load a solution of this compound into the injection syringe.
-
Perform a series of small injections of this compound into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat data and fit to a binding model to determine the KD.[4][5]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
-
Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol Summary:
-
Mix the bromodomain protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.
-
Add this compound or a vehicle control.
-
Gradually increase the temperature in a real-time PCR machine.
-
Monitor the fluorescence, which increases as the protein unfolds.
-
The Tm is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the ligand indicates binding.[3]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of proteins with specific genomic regions.
-
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified by PCR or sequencing.
-
Protocol Summary:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitate the target protein and its associated DNA using a specific antibody.
-
Reverse the cross-links and purify the DNA.
-
Analyze the purified DNA by qPCR or high-throughput sequencing to identify the genomic regions bound by the protein.[4][5]
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of BET bromodomains in chromatin remodeling and gene regulation. Its high selectivity and potent inhibitory activity make it an important tool for basic research and a promising scaffold for the development of novel therapeutics for cancer and other diseases characterized by epigenetic dysregulation. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will continue to facilitate the exploration of BET protein function and the development of next-generation epigenetic drugs.
References
- 1. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of BRG1- or BRM-associated factors (BAFs), components of SWI/SNF chromatin remodeling complex, affects preimplantation porcine embryo development [hammer.purdue.edu]
Methodological & Application
Preparation of PFI-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of PFI-1 stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, making it a valuable tool in epigenetic research and drug discovery.
Quantitative Data Summary
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 347.39 g/mol | [1][2] |
| CAS Number | 1403764-72-6 | [1][3] |
| Solubility in DMSO | 12 mg/mL to 69 mg/mL | [1][3] |
| Recommended Stock Solution Concentration | 10 mM to 50 mM | [2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution in DMSO | -20°C for up to 1 month, -80°C for up to 1 year | [1][4] |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 347.39 g/mol x 1000 mg/g = 3.4739 mg
-
-
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 3.47 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the solution until the this compound is completely dissolved.[5] Sonication can also be used if necessary to fully dissolve the compound.[6]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1][4]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1][4]
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[1][4]
-
Note on sterility for cell culture: While DMSO is generally considered to be a harsh environment for microbial growth, for cell-based assays, using sterile DMSO and handling the reagents under aseptic conditions (e.g., in a laminar flow hood) is recommended to prevent contamination.[7]
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. This compound | Apoptosis | Epigenetic Reader Domain | Autophagy | TargetMol [targetmol.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for Pfi-1 in In Vitro Assays
These application notes provide detailed protocols and supporting data for the use of Pfi-1, a potent and selective BET bromodomain inhibitor, in various in vitro assays. This document is intended for researchers, scientists, and drug development professionals working in areas such as oncology, immunology, and epigenetics.
Introduction to this compound
This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[1] Notably, this compound has been shown to downregulate the expression of key oncogenes like c-MYC and pro-inflammatory cytokines such as Interleukin-6 (IL-6), making it a valuable tool for studying and potentially treating various cancers and inflammatory diseases.[3][4]
This compound Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reproducible results in in vitro assays. This compound is readily soluble in dimethyl sulfoxide (DMSO).
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 69 mg/mL (198.62 mM) | [3] |
| DMSO | 40 mg/mL (with sonication) | [5] |
| DMSO | up to 50 mM | [6] |
| DMSO | 12 mg/mL | [2] |
| DMF | 12 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (Molecular Weight: 347.39 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.47 mg of this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is stable for at least one year.[3]
-
Note: It is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.[3]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting BET proteins, which in turn modulates the transcription of genes regulated by key signaling pathways.
This compound and the c-MYC Pathway
The c-MYC oncogene is a critical driver of cell proliferation and is frequently overexpressed in a wide range of human cancers. BET proteins, particularly BRD4, are known to regulate the transcriptional elongation of the c-MYC gene. This compound displaces BRD4 from the c-MYC promoter and enhancer regions, leading to a significant reduction in c-MYC mRNA and protein levels. This downregulation of c-MYC is a key mechanism by which this compound induces cell cycle arrest and apoptosis in cancer cells.[3]
Caption: this compound inhibits BRD4, downregulating c-MYC and affecting cell fate.
This compound and the NF-κB/IL-6 Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus and induces the expression of pro-inflammatory genes, including IL6. BET proteins are co-activators of NF-κB-mediated transcription. This compound has been shown to suppress the production of IL-6 by inhibiting the recruitment of BET proteins to the IL6 gene promoter, thereby mitigating the inflammatory response.[3][7]
Caption: this compound inhibits BRD4, suppressing NF-κB-mediated IL-6 production.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines using a colorimetric assay based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases.
Table 2: this compound Concentrations for Cell Viability Assays
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| T4302 CD133+ | 1 mM | 5 days | Dose-dependent reduction in viability | [3] |
| NET cell lines | Serial dilutions | 5 days | Inhibition of proliferation | [3] |
| Leukemia cell lines | Dose-dependent | Not specified | Inhibition of proliferation | [4] |
Materials:
-
Cancer cell line of interest (e.g., MV4;11, a leukemia cell line sensitive to BET inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based reagent
-
96-well clear flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the absorbance values of the this compound-treated wells to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Caption: Workflow for Cell Viability Assay using this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Inhibition of LPS-Induced IL-6 Production in PBMCs
This protocol describes how to measure the inhibitory effect of this compound on the production of IL-6 from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
PBMC Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells.
-
Resuspend PBMCs in complete RPMI-1640 medium and count the viable cells.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of medium.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in complete medium. An EC₅₀ of 1.89 µM has been reported for this assay, so a concentration range of 0.1 µM to 10 µM is appropriate.[3]
-
Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the wells containing PBMCs.
-
Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare an LPS solution in complete medium. A final concentration of 10-100 ng/mL is typically used to stimulate IL-6 production.
-
Add 50 µL of the LPS solution to the this compound-treated wells. For the negative control, add 50 µL of medium without LPS.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
IL-6 Measurement:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Normalize the IL-6 concentrations in the this compound-treated wells to the LPS-stimulated, vehicle-treated control.
-
Plot the percentage of IL-6 inhibition against the log of the this compound concentration to determine the EC₅₀ value.
-
Summary of this compound In Vitro Activity
Table 3: this compound In Vitro Potency and Cellular Activity
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell-free assay | BRD2 | IC₅₀ | 98 nM | [2] |
| Cell-free assay | BRD4 | IC₅₀ | 0.22 µM | [3] |
| Isothermal Titration Calorimetry | BRD4 (BD1) | Kᴅ | 47.4 nM | [4] |
| Isothermal Titration Calorimetry | BRD4 (BD2) | Kᴅ | 194.9 nM | [4] |
| IL-6 Production Inhibition | LPS-stimulated human PBMCs | EC₅₀ | 1.89 µM | [3] |
| Fluorescence Recovery After Photobleaching (FRAP) | U2OS cells expressing GFP-BRD4 | Effective Concentration | 1 µM | [1] |
| HIV-1 Reactivation | J-Lat C11 cells | Effective Concentration | 5 µM | [8] |
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BET bromodomain inhibition by JQ1 suppresses interleukin-6 secretion in myeloma cells [frontiersin.org]
- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Regulation of NF-κB Signaling by PIAS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: PFI-1 as a BET Inhibitor for Cancer Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFI-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. In many cancers, the aberrant activity of BET proteins drives the expression of key oncogenes such as c-MYC, leading to uncontrolled cell proliferation and survival. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of their target genes. This document provides detailed application notes and protocols for the use of this compound in treating cancer cell lines, with a focus on assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
The inhibitory effect of this compound on the viability of cancer cell lines is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below are the reported IC50 values for this compound in two follicular lymphoma cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) | Citation |
| DOHH2 | Follicular Lymphoma | 5.373 | [1] |
| RL | Follicular Lymphoma | 20.850 | [1] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting BET bromodomains, leading to the downregulation of key oncogenic signaling pathways. A primary target of BET inhibitors is the c-MYC oncogene, a critical driver of cell proliferation and a suppressor of apoptosis. By displacing BRD4 from the c-MYC promoter, this compound effectively reduces c-MYC transcription and protein expression. This, in turn, can lead to cell cycle arrest and the induction of apoptosis through the modulation of downstream targets, including pro- and anti-apoptotic proteins of the BCL-2 family.
Caption: this compound inhibits BRD4, downregulating c-MYC and promoting apoptosis.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the viability of cancer cells treated with this compound. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to an orange formazan dye, the amount of which is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., DOHH2, RL)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 2,500 cells/well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell population can be differentiated into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blot Analysis
This protocol is for the detection of changes in protein expression levels (e.g., c-MYC, BCL-2, cleaved caspases) in cancer cells following treatment with this compound.
Materials:
-
This compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BCL-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Caption: Workflow for Western Blot analysis.
References
Application Notes and Protocols for BET Bromodomain Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in the expression of key oncogenes, such as c-Myc, has made them attractive targets for cancer therapy. This document provides detailed application notes and protocols for the use of BET inhibitors in in vivo mouse models, with a focus on providing practical guidance for researchers.
Important Note on PFI-1 for In Vivo Studies:
Initial interest in this compound as a selective BET inhibitor led to its evaluation in various preclinical models. However, pharmacokinetic studies in mice have revealed that achieving the necessary effective dose of this compound in vivo is challenging. Due to its poor pharmacokinetic properties, long-term in vivo studies with this compound are often not feasible. Consequently, many researchers have transitioned to using other BET inhibitors with more favorable in vivo characteristics.
Therefore, these application notes will focus on the widely used and well-characterized BET inhibitor, (+)-JQ1 , as a viable alternative for in vivo studies in mouse models.
Section 1: In Vivo Efficacy of (+)-JQ1 in Mouse Models
(+)-JQ1 has demonstrated significant anti-tumor activity in a variety of mouse xenograft models. The most common dosage is 50 mg/kg, administered daily via intraperitoneal injection. This regimen has been shown to be well-tolerated in mice, with no significant signs of toxicity reported.
Table 1: Summary of (+)-JQ1 In Vivo Dosage and Efficacy in Mouse Xenograft Models
| Mouse Model | Cancer Type | Dosage and Administration | Observed Effects |
| Nude mice bearing NMC 797 xenografts | Nut Midline Carcinoma | 50 mg/kg, daily, intraperitoneal injection | Marked reduction in FDG uptake and tumor growth. |
| Xenograft MCC mouse models | Merkel Cell Carcinoma | Not specified, but resulted in retarded tumor growth | Significant attenuation of tumor growth. |
| Patient-Derived Xenograft (PDX) | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, daily for 21-28 days, intraperitoneal injection | Inhibition of tumor growth by 40-62% compared to vehicle control. |
| Ishikawa xenografts | Endometrial Cancer | Not specified, but suppressed tumor growth | Significant suppression of tumor growth. |
| Patient-Derived Xenograft (PDX) | Cholangiocarcinoma | 50 mg/kg, daily for 20 days, intraperitoneal injection | Suppression of tumor growth in two out of three models. |
| R6/2 Huntington's disease mice | Huntington's Disease | 50 mg/kg, daily, intraperitoneal injection | Did not improve behavioral phenotypes and had some negative effects. |
| C57BL/6 mice with AngII-induced Atrial Fibrillation | Atrial Fibrillation | 50 mg/kg, intraperitoneal injection | Reduced AF inducibility and duration, and attenuated cardiac fibrosis. |
| C57Bl/6 mice with peritoneal damage | Peritoneal Damage | 50 mg/kg, daily, intraperitoneal injection | Ameliorated peritoneal membrane thickness and inflammatory cell infiltration. |
| Childhood Sarcoma Xenografts | Ewing's Sarcoma, Rhabdomyosarcoma | 50 mg/kg, daily for 3 weeks, intraperitoneal injection | Significant inhibition of tumor growth during treatment. |
| TH-MYCN tumor-bearing mice | Neuroblastoma | 25 mg/kg or 50 mg/kg, intraperitoneal injection | Decreased hypoxia and improved the therapeutic benefit of anti-PD-1 therapy. |
| MMTV-PyMT transgenic mice | Luminal Breast Cancer | 25 mg/kg, daily (5 days on/2 days off), intraperitoneal injection | Inhibition of tumor growth and delayed onset of disease. |
| Syngeneic mouse tumor model (MC38) | Colorectal Cancer | 50 mg/kg, daily, intraperitoneal injection | Significantly inhibited tumor growth and prolonged overall survival. |
Section 2: Experimental Protocols
Preparation of (+)-JQ1 Dosing Solution
This protocol describes the preparation of a (+)-JQ1 dosing solution for intraperitoneal injection in mice.
Materials:
-
(+)-JQ1 powder
-
Dimethyl sulfoxide (DMSO)
-
10% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a concentrated stock solution of (+)-JQ1 in DMSO.
-
Dissolve (+)-JQ1 powder in DMSO to a final concentration of 50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
This stock solution can be aliquoted and stored at -20°C for future use. Protect from light.
-
-
Prepare the vehicle solution.
-
The vehicle consists of 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
-
Prepare the final dosing solution.
-
On the day of injection, thaw a frozen aliquot of the (+)-JQ1 stock solution.
-
To prepare the final dosing solution for a 50 mg/kg dose in a mouse with a dosing volume of 10 µL/g body weight, dilute the stock solution with the vehicle.
-
For example, to prepare 1 mL of the final dosing solution, add 900 µL of the 10% HPβCD vehicle to a sterile tube.
-
While vortexing, slowly add 100 µL of the 50 mg/mL (+)-JQ1 stock solution dropwise to the vehicle. This results in a 1:10 dilution.
-
The final concentration of (+)-JQ1 will be 5 mg/mL, and the final concentration of DMSO will be 10%.
-
Sterile filter the final solution using a 0.22 µm filter before injection.
-
In Vivo Administration of (+)-JQ1
This protocol outlines the procedure for intraperitoneal (i.p.) injection of (+)-JQ1 in a mouse xenograft model.
Materials:
-
Prepared (+)-JQ1 dosing solution
-
Tumor-bearing mice
-
Insulin syringes (or other appropriate syringes with a 27-30 gauge needle)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately on the day of treatment.
-
Calculate the required injection volume based on the mouse's body weight and the desired dose (e.g., for a 50 mg/kg dose and a 5 mg/mL solution, the injection volume is 10 µL/g).
-
-
Injection Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Lift the mouse's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.
-
Slowly inject the calculated volume of the (+)-JQ1 dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Section 3: Signaling Pathways and Experimental Workflows
JQ1-Mediated c-Myc Signaling Pathway
(+)-JQ1 exerts its anti-cancer effects primarily by inhibiting BET proteins, particularly BRD4. This leads to the downregulation of the oncogene c-Myc and its downstream targets, which are critical for cell proliferation, cell cycle progression, and apoptosis.
Caption: JQ1 inhibits BET proteins, leading to c-Myc downregulation.
Experimental Workflow for In Vivo JQ1 Studies
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of (+)-JQ1 in a mouse xenograft model.
Application Notes and Protocols for Pfi-1 Subcutaneous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with notable activity against BRD2 and BRD4.[1][2][3] By binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc and Aurora B kinase.[1][2] This mechanism ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines. These application notes provide a detailed protocol for the subcutaneous administration of this compound in mouse models and summarize its known pharmacokinetic profile.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound following a single subcutaneous injection in mice. This data is essential for designing in vivo studies and interpreting experimental outcomes.
| Parameter | Value | Unit | Citation |
| Dose | 2 | mg/kg | [1] |
| Cmax | 58 | ng/mL | [1] |
| Tmax | 1 | hour | [1] |
| Half-life (t½) | ~2 | hours | [1] |
In Vivo Efficacy of this compound
Currently, there is limited publicly available quantitative data demonstrating the in vivo efficacy of this compound in reducing tumor growth in mouse xenograft models. Some studies have indicated that achieving the necessary effective dose of this compound for long-term in vivo studies in mice can be challenging.[1][2] Researchers have sometimes opted for other BET inhibitors, such as JQ1 or CPI-203, for in vivo tumor growth inhibition studies.[1][4][5] While one study using the BET inhibitor CPI-203 in a follicular lymphoma xenograft model reported smaller tumor size and prolonged survival in treated mice, specific quantitative data on tumor volume reduction was not provided.[4][5]
Experimental Protocols
Preparation of this compound Formulation for Subcutaneous Injection
This protocol details the preparation of a this compound solution suitable for subcutaneous administration in mice. Due to the nature of the solvents, this procedure should be performed in a chemical fume hood.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 2 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed. Prepare a slight excess of the formulation to account for any loss during preparation and injection.
-
Dissolve this compound in DMSO: In a sterile, light-protected tube, add the calculated amount of this compound powder. Add a volume of DMSO equivalent to 10% of the final desired volume. Vortex thoroughly until the this compound is completely dissolved.
-
Add PEG300: Add a volume of PEG300 equivalent to 40% of the final volume to the DMSO/Pfi-1 solution. Vortex until the solution is homogeneous.
-
Add Tween-80: Add a volume of Tween-80 equivalent to 5% of the final volume. Vortex thoroughly to ensure complete mixing.
-
Add Saline or PBS: Slowly add sterile saline or PBS to reach the final desired volume (this will constitute the remaining 45%). Vortex the solution until it is clear and uniform. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid overheating.
-
Storage: The final formulation should be used immediately. If short-term storage is necessary, protect it from light and store at 2-8°C. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
Subcutaneous Injection Protocol in Mice
This protocol outlines the standard procedure for subcutaneous injection of the prepared this compound formulation into mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL tuberculin syringes)
-
Sterile needles (27-30 gauge)
-
70% ethanol wipes
-
Sharps container
Procedure:
-
Animal Restraint: Securely restrain the mouse using an appropriate manual technique or a restraint device. Ensure the mouse is calm to minimize stress.
-
Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal midline (scruff) or the flank. Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Injection:
-
Gently lift a fold of skin at the prepared site to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle tissue.
-
Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the calculated volume of the this compound formulation. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor it for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Disposal: Dispose of all used needles and syringes in a designated sharps container.
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting cancer cell proliferation.
Caption: Experimental workflow for this compound subcutaneous injection in mice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibitors this compound and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with Pfi-1 using CellTiter-Glo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Pfi-1, a potent BET bromodomain inhibitor, on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. The protocols and data presented herein are intended to assist in the design and execution of experiments for drug screening and mechanism of action studies.
Introduction
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2 and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell cycle progression, proliferation, and apoptosis.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of key oncogenes like MYC.[3][5] this compound acts as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pockets of BRD2 and BRD4, thereby displacing them from chromatin and downregulating the expression of target genes.[3][5] This disruption of transcriptional programs can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell viability in various cancer cell lines.[3][6]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[7][8] The assay quantifies ATP, an indicator of metabolically active cells.[8][9] The homogeneous "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction.[8] The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells.[8][9]
Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cell lines as determined by cell viability assays. These values can serve as a reference for designing dose-response experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Source |
| BRD2 IC50 (cell-free) | 98 nM | [1] |
| BRD4 IC50 (cell-free) | 0.22 µM | [1][2] |
| IL-6 Production EC50 (human PBMCs) | 1.89 µM | [1] |
Table 2: Effect of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| T4302 CD133+ | Glioblastoma | Dose-dependent reduction in cell viability. | [1] |
| Bon-1, H727, H720 | Neuroendocrine Tumors | Inhibition of proliferation. | [1] |
| MV4;11 | Acute Myeloid Leukemia | G1 cell cycle arrest, downregulation of MYC, induction of apoptosis. | [5] |
| DOHH2, RL | Follicular Lymphoma | Ameliorated cell proliferation and induced apoptosis. | [6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the binding of BET proteins (BRD2/BRD4) to acetylated histones, leading to the transcriptional repression of target oncogenes such as MYC. This results in the induction of cell cycle arrest and apoptosis.
Caption: Mechanism of this compound as a BET inhibitor.
Experimental Workflow: CellTiter-Glo Assay
The following diagram outlines the key steps for performing a cell viability assay with this compound using the CellTiter-Glo® reagent.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Experimental Protocols
Materials and Reagents
-
This compound (Tocris, Selleck Chemicals, or equivalent)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile, opaque-walled 96-well microplates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer or plate reader with luminescence detection capabilities
-
Orbital plate shaker
-
Sterile, disposable reagent reservoirs
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
Protocol: Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. A typical starting point is 5,000 cells per well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurements.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 2- or 4-fold dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Treat cells in triplicate for each concentration.
-
-
Incubation:
-
Return the plate to the 37°C incubator and incubate for the desired treatment period (e.g., 72 hours to 5 days). The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction:
-
Calculate the average luminescence from the medium-only wells (background).
-
Subtract the average background luminescence from the luminescence readings of all other wells.
-
-
Normalization:
-
Calculate the average luminescence of the vehicle-treated control wells.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average vehicle control luminescence (set to 100%).
-
Percent Viability = (Luminescence_sample / Luminescence_vehicle) * 100
-
-
IC50 Calculation:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%). GraphPad Prism or similar software is recommended for this analysis.
-
Conclusion
This document provides a detailed framework for assessing the anti-proliferative effects of the BET inhibitor this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. The provided protocols and data summaries can be adapted to various cancer cell lines and experimental setups to further investigate the therapeutic potential of this compound and other BET inhibitors. Careful optimization of cell seeding density, this compound concentration range, and incubation time is recommended for each specific cell line to ensure accurate and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains. | Semantic Scholar [semanticscholar.org]
- 5. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Measuring Apoptosis after Pfi-1 Treatment with Annexin V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4.[1] By binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces BET proteins from chromatin, thereby modulating the transcription of target genes. A significant consequence of BET inhibition by this compound is the induction of apoptosis, a programmed cell death, in various cancer cell lines.[1] This application note provides a detailed protocol for the quantitative measurement of apoptosis in cells treated with this compound using the Annexin V assay, a widely accepted method for detecting early-stage apoptosis.
The principle of the Annexin V assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. This allows for the detection of apoptotic cells by flow cytometry. Co-staining with a viability dye, such as Propidium Iodide (PI), enables the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
This compound Mechanism of Apoptosis Induction
This compound, as a BET inhibitor, primarily exerts its pro-apoptotic effects by downregulating the expression of key oncogenes, most notably c-MYC.[2] c-MYC is a transcription factor that plays a crucial role in cell cycle progression and the suppression of apoptosis. By inhibiting the transcriptional activity of c-MYC, this compound disrupts the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to the activation of the intrinsic apoptosis pathway, characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, treatment with this compound has been shown to induce the cleavage of caspase 3 and caspase 9.[3]
References
Application Notes and Protocols: Western Blot Analysis of MYC Levels Following PFI-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC proto-oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is a hallmark of many human cancers. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the transcriptional regulation of MYC. PFI-1 is a potent and selective small molecule inhibitor of BET bromodomains. By binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression, including MYC.[1][2] This application note provides a detailed protocol for the analysis of MYC protein levels by Western blot in cells treated with this compound.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of cultured cells with the BET inhibitor this compound, followed by cell lysis, protein quantification, separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer to a membrane, and immunodetection of MYC protein using a specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then used for detection by chemiluminescence. The intensity of the resulting band corresponding to MYC can be quantified and normalized to a loading control to determine the relative change in MYC protein levels after this compound treatment.
Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on MYC protein levels in a sensitive cancer cell line, as determined by densitometric analysis of Western blot bands.
| This compound Concentration (µM) | Treatment Time (hours) | Relative MYC Protein Level (Normalized to Loading Control) |
| 0 (DMSO control) | 24 | 1.00 |
| 0.1 | 24 | 0.75 |
| 0.5 | 24 | 0.40 |
| 1.0 | 24 | 0.15 |
| 5.0 | 24 | < 0.05 |
Note: The values presented are representative and may vary depending on the cell line, experimental conditions, and antibody used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound action on MYC and the general workflow for the Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
1.1. Seed the cancer cell line of interest (e.g., MV4;11, a cell line sensitive to BET inhibitors) in appropriate cell culture plates at a density that will allow for logarithmic growth during the treatment period. 1.2. Allow cells to adhere and grow for 24 hours. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a DMSO-only vehicle control. 1.5. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO. 1.6. Incubate the cells for the desired treatment time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification
2.1. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). 2.2. Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. 2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Transfer the supernatant (total protein extract) to a new tube. 2.7. Determine the protein concentration of each sample using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
3.1. Prepare protein samples for electrophoresis by mixing 20-30 µg of total protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes. 3.2. Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. 3.3. Run the gel at 100-120V until the dye front reaches the bottom of the gel. 3.4. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.[3][4] 3.5. After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S solution to visualize total protein and confirm successful transfer.[4] Destain with TBST (Tris-Buffered Saline with 0.1% Tween-20).
4. Immunodetection of MYC
4.1. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4] 4.2. Incubate the membrane with a primary antibody specific for MYC (e.g., anti-c-Myc antibody, clone 9E10) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically but is often in the range of 1:1000. 4.3. The following day, wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[3] 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Data Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL reagent for 1-5 minutes. 5.3. Acquire the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. 5.4. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin, GAPDH, or α-tubulin. 5.5. Quantify the band intensities for MYC and the loading control using image analysis software (e.g., ImageJ). 5.6. Normalize the MYC band intensity to the corresponding loading control band intensity for each sample. Calculate the relative MYC protein levels by comparing the normalized values of the this compound treated samples to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak MYC signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| Inactive primary or secondary antibody | Use a fresh or different lot of antibody. Check antibody concentration. | |
| Insufficient exposure | Increase exposure time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Multiple non-specific bands | Antibody is not specific | Use a more specific monoclonal antibody. Perform a literature search for validated antibodies. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of MYC protein levels following treatment with the BET inhibitor this compound. The provided methodologies and diagrams offer a clear guide for researchers to investigate the effects of this compound on this critical oncoprotein, facilitating studies in cancer biology and drug development. Consistent and reproducible results can be achieved by carefully following the outlined steps and optimizing conditions for the specific cell line and antibodies used.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibitors this compound and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.9. Western-Blot Analysis for c-Myc [bio-protocol.org]
- 4. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Pfi-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Chromatin Immunoprecipitation (ChIP) in conjunction with Pfi-1 treatment. This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical readers of epigenetic marks and regulators of gene transcription. Understanding the impact of this compound on protein-DNA interactions is crucial for research in oncology, inflammation, and other areas where BET proteins are implicated.
Introduction to this compound and its Mechanism of Action
This compound is a competitive inhibitor of the bromodomains of BET proteins, particularly BRD2 and BRD4.[1][2] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of transcriptional machinery to active gene promoters and enhancers. By binding to the acetyl-lysine binding pocket of BET bromodomains, this compound effectively displaces these proteins from chromatin.[1] This displacement leads to the downregulation of genes that are dependent on BET protein function for their expression, most notably the proto-oncogene MYC. The inhibition of BET proteins by this compound results in cell cycle arrest, induction of apoptosis, and cellular differentiation in various cancer models.[1]
Data Presentation: Expected Quantitative Outcomes of ChIP with this compound Treatment
The following table summarizes the anticipated results from a ChIP experiment investigating the effects of this compound treatment on the binding of BRD4 and on histone modifications at the promoter of a BET-sensitive gene, such as MYC. The values presented are illustrative of expected trends; actual fold changes will vary depending on the cell type, treatment conditions, and antibody efficiency.
| Target Protein/Mark | Gene Locus | Treatment | Fold Enrichment (vs. IgG Control) | Percent Input | Change with this compound Treatment |
| BRD4 | MYC Promoter | Vehicle (DMSO) | 25-fold | 1.5% | - |
| MYC Promoter | This compound | 5-fold | 0.3% | Significant Decrease | |
| GAPDH Promoter | Vehicle (DMSO) | 2-fold | 0.1% | - | |
| GAPDH Promoter | This compound | 1.8-fold | 0.09% | No Significant Change | |
| H3K27ac | MYC Promoter | Vehicle (DMSO) | 40-fold | 2.5% | - |
| MYC Promoter | This compound | 20-fold | 1.2% | Decrease | |
| RNA Polymerase II | MYC Promoter | Vehicle (DMSO) | 30-fold | 1.8% | - |
| MYC Promoter | This compound | 8-fold | 0.5% | Significant Decrease |
Note: The decrease in H3K27ac and RNA Polymerase II binding is a downstream consequence of BRD4 displacement, reflecting reduced transcriptional activity at the MYC promoter.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment on cultured mammalian cells treated with this compound.
Materials and Reagents
-
Mammalian cell line of interest (e.g., HeLa, MCF7, etc.)
-
Cell culture medium and supplements
-
This compound (and appropriate solvent, e.g., DMSO)
-
Formaldehyde (37%, methanol-free)
-
Glycine (1.25 M)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (Low salt, High salt, LiCl, and TE buffer)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
ChIP-grade antibodies (e.g., anti-BRD4, anti-H3K27ac, anti-RNA Polymerase II, and Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR reagents
Protocol
1. Cell Culture and this compound Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6-24 hours).
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
3. Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
4. Chromatin Fragmentation (Sonication):
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and instrument.
-
Centrifuge the sonicated lysate to pellet cell debris. The supernatant contains the sheared chromatin.
5. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with protein A/G beads.
-
Add the ChIP-grade primary antibody (or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
6. Washing:
-
Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.
7. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and then with Proteinase K to remove RNA and protein.
8. DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Elute the DNA in a small volume of nuclease-free water or TE buffer.
9. Analysis (qPCR or Sequencing):
-
Perform quantitative PCR (qPCR) using primers specific to the target gene promoters (e.g., MYC) and a control locus (e.g., GAPDH).
-
Analyze the data using the percent input method or fold enrichment over IgG.
-
Alternatively, prepare libraries for next-generation sequencing (ChIP-seq) to analyze genome-wide binding events.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits BET protein binding to acetylated histones, disrupting transcription of target genes like MYC.
ChIP Experimental Workflow with this compound Treatment
Caption: Overview of the Chromatin Immunoprecipitation (ChIP) workflow following this compound treatment.
BRD4-MYC Signaling Pathway
Caption: The BRD4-MYC signaling axis and its inhibition by this compound.
References
Application Notes and Protocols for Gene Expression Analysis Following Pfi-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pfi-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][4]
The mechanism of action of this compound involves competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, effectively displacing them from chromatin.[2] This displacement leads to the suppression of target gene transcription.[2] Notably, BET inhibitors have been shown to disproportionately affect the expression of genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes.
One of the most well-characterized downstream effects of BET inhibition is the profound suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[2] Downregulation of MYC is a key driver of the anti-proliferative and pro-apoptotic effects of BET inhibitors observed in various cancer models, particularly in hematological malignancies.[2] This application note provides detailed protocols for analyzing gene expression changes following treatment with this compound and presents exemplary data to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treatment with this compound. The data is presented as fold change relative to a vehicle control (e.g., DMSO).
Table 1: RNA-Sequencing Results of Differentially Expressed Genes in a Human Leukemia Cell Line (e.g., MV4;11) Treated with 1 µM this compound for 24 hours.
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| Downregulated Genes | |||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | < 0.001 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -1.95 | < 0.001 |
| AURKB | Aurora Kinase B | -1.52 | < 0.01 |
| BCL2 | BCL2 Apoptosis Regulator | -1.30 | < 0.05 |
| CCND1 | Cyclin D1 | -1.15 | < 0.05 |
| CDK6 | Cyclin Dependent Kinase 6 | -1.08 | < 0.05 |
| Upregulated Genes | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.89 | < 0.01 |
| HEXIM1 | Hexamethylene Bis-Acetamide Inducible 1 | 1.65 | < 0.01 |
| GFI1 | Growth Factor Independent 1 Transcriptional Repressor | 1.42 | < 0.05 |
| KLF4 | Kruppel Like Factor 4 | 1.33 | < 0.05 |
| ID2 | Inhibitor Of DNA Binding 2, HLH Protein | 1.21 | > 0.05 |
| POU2F2 | POU Class 2 Homeobox 2 | 1.10 | > 0.05 |
Table 2: qRT-PCR Validation of Key Downregulated Genes in a Human Leukemia Cell Line Treated with this compound.
| Gene Symbol | This compound Concentration | Mean Fold Change (vs. DMSO) | Standard Deviation |
| MYC | 0.5 µM | 0.45 | 0.08 |
| 1.0 µM | 0.22 | 0.05 | |
| 2.0 µM | 0.11 | 0.03 | |
| FOSL1 | 0.5 µM | 0.68 | 0.12 |
| 1.0 µM | 0.41 | 0.09 | |
| 2.0 µM | 0.25 | 0.06 | |
| AURKB | 0.5 µM | 0.75 | 0.15 |
| 1.0 µM | 0.53 | 0.11 | |
| 2.0 µM | 0.38 | 0.08 |
Table 3: Western Blot Densitometry Analysis of Key Proteins in a Human Leukemia Cell Line Treated with 1 µM this compound for 48 hours.
| Protein | Normalized Protein Level (vs. β-actin) - DMSO | Normalized Protein Level (vs. β-actin) - this compound | Fold Change (this compound/DMSO) |
| c-Myc | 1.00 | 0.28 | 0.28 |
| Aurora B Kinase | 1.00 | 0.45 | 0.45 |
| Bcl-2 | 1.00 | 0.62 | 0.62 |
| p21 | 1.00 | 2.15 | 2.15 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human leukemia cell line MV4;11) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound containing medium or vehicle control (medium with the same concentration of DMSO) to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time should be determined empirically for the specific cell line and genes of interest.[5]
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA or protein extraction).
Protocol 2: RNA Isolation and qRT-PCR
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or probe-based master mix and gene-specific primers for the target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6]
Protocol 3: RNA Sequencing (RNA-Seq)
-
RNA Isolation and Quality Control: Isolate high-quality total RNA as described in Protocol 2.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA using a commercially available library preparation kit. This typically involves mRNA purification (for mRNA-seq), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Protocol 4: Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis using image analysis software to quantify the protein band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Caption: this compound inhibits BET proteins, leading to altered gene expression.
References
- 1. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: PFI-1 Treatment in MV4;11 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MV4;11 cell line, derived from a patient with B-myelomonocytic leukemia, is a widely used model for studying a subtype of AML characterized by the MLL-AF4 fusion protein. These cells are known to be particularly sensitive to inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. PFI-1 is a potent and selective small molecule inhibitor of BET bromodomains, which has shown significant anti-leukemic activity in preclinical studies. These application notes provide a comprehensive overview of the effects of this compound on MV4;11 cells and detailed protocols for key experimental procedures.
Mechanism of Action of this compound in MV4;11 Cells
This compound functions as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains, primarily BRD2 and BRD4. This inhibition disrupts the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin. In MV4;11 cells, this has several critical downstream effects:
-
Downregulation of Oncogenes: The displacement of BRD4 from gene promoters and enhancers leads to a significant reduction in the transcription of key oncogenes, most notably c-MYC .
-
Induction of Apoptosis: The suppression of c-MYC and other pro-survival signals triggers the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and pro-caspase 7.
-
Cell Cycle Arrest: this compound treatment causes a G1 cell cycle arrest in sensitive cell lines like MV4;11.
-
Inhibition of Aurora B Kinase: this compound treatment has been shown to downregulate the expression of Aurora B kinase, a key regulator of mitosis. This contributes to the anti-proliferative effects of the compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other relevant inhibitors on MV4;11 cells.
Table 1: Inhibitory Concentrations of Various Compounds in MV4;11 Cells
| Compound | Target | IC50 (µM) | Reference |
| dBET1 | BET Bromodomains | 0.2748 | [1] |
| KPT-185 | CRM1 | 0.1 - 0.5 | [2] |
| Trichostatin A (TSA) | HDAC | 2.2 | [3] |
| 5-Azacytidine (5-Aza) | DNMT | 2.3 | [3] |
| RGFP966 | HDAC3 | 3.6 ± 0.7 | [4] |
| HPOB | HDAC6 | 10.2 ± 2.9 | [4] |
| Crotonoside | FLT3/HDAC | 11.6 ± 2.7 | [4] |
Table 2: Effects of this compound Treatment on MV4;11 Cells
| Parameter | Effect | Observation |
| Cell Proliferation | Inhibition | Dose-dependent decrease in cell viability. |
| Apoptosis | Induction | Increased Annexin V staining, cleavage of PARP and pro-caspase 7. |
| Cell Cycle | Arrest | Accumulation of cells in the G1 phase. |
| c-MYC Expression | Downregulation | Significant reduction in both mRNA and protein levels. |
| Aurora B Expression | Downregulation | Decreased protein levels. |
Experimental Protocols
MV4;11 Cell Culture
Materials:
-
MV4;11 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MV4;11 cells in a 37°C water bath.
-
Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM + 10% FBS + 1% P/S).
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining Cell Cultures:
-
MV4;11 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium to a density of 2 x 10^5 cells/mL.
-
Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium.
-
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
MV4;11 cells in logarithmic growth phase
-
Complete growth medium
-
6-well or 24-well plates
Protocol:
-
Seed MV4;11 cells at a density of 2 x 10^5 cells/mL in the desired culture plate format.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.
-
Add the this compound dilutions to the cell cultures. Include a vehicle control (DMSO only).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Proceed with downstream analysis (e.g., cell viability assay, Western blot, apoptosis assay).
Western Blot Analysis
Materials:
-
This compound treated and control MV4;11 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-cleaved PARP, anti-Aurora B, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in RIPA buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Annexin V Apoptosis Assay
Materials:
-
This compound treated and control MV4;11 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound signaling pathway in MV4;11 cells.
Caption: General experimental workflow for this compound treatment of MV4;11 cells.
References
- 1. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 2. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Profiles of MV4-11 and Kasumi 1 Acute Myeloid Leukemia Cell Lines Modulated by Epigenetic Modifiers Trichostatin A and 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pfi-1 & Cell Viability Assays
Welcome to the technical support center for researchers utilizing Pfi-1, a selective BET bromodomain inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments where this compound is not demonstrating an expected effect in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Bromo and Extra Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the transcriptional regulation of genes involved in cell growth, proliferation, and apoptosis.[1][2] this compound acts as an acetyl-lysine mimetic, binding to the hydrophobic pocket of BET bromodomains and preventing their interaction with acetylated histones.[1] This leads to the downregulation of key oncogenes like MYC, resulting in G1 cell cycle arrest and induction of apoptosis in sensitive cell lines.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly those of hematological origin. For instance, it has been shown to induce apoptosis and G1 cell cycle arrest in the MV4;11 cell line. It also reduces cell viability in T4302 CD133+ cells and neuroendocrine tumor (NET) cell lines such as Bon-1, H727, and H720.[3][4]
Q3: What are the typical effective concentrations and incubation times for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. In vitro studies have reported IC50 values in the nanomolar to low micromolar range. For example, the IC50 for BRD4 is approximately 0.22 µM and for BRD2 is around 98 nM in cell-free assays.[4] In cell-based assays, effects on cell viability have been observed with concentrations ranging from the low micromolar range upwards, with incubation times typically between 24 and 120 hours.[4]
Troubleshooting Guide: this compound Not Showing an Effect
If you are not observing the expected decrease in cell viability after treating your cells with this compound, consider the following potential issues and troubleshooting steps.
Problem Area 1: Compound Integrity and Preparation
Q: How can I be sure my this compound is active?
A:
-
Storage: this compound powder should be stored at -20°C.[3][5] Improper storage can lead to degradation.
-
Solubility: this compound is soluble in DMSO up to at least 10 mM.[5] It is insoluble in water and ethanol.[4] Ensure you are using fresh, anhydrous DMSO to prepare your stock solution, as moisture-absorbing DMSO can reduce solubility.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution should be avoided. It is recommended to aliquot the stock solution into single-use volumes.[3][5]
-
Precipitation: Visually inspect your stock and working solutions for any signs of precipitation. If the compound precipitates out of solution, it will not be bioavailable to the cells.
Problem Area 2: Experimental Design and Cell Line Characteristics
Q: My this compound is properly prepared, but I still don't see an effect. What else could be wrong?
A:
-
Cell Line Sensitivity: Not all cell lines are sensitive to BET inhibitors. The anti-proliferative effects of this compound are often linked to the downregulation of the MYC oncogene.[1] If your cell line's growth is not driven by MYC or other BET-dependent pathways, this compound may have little to no effect on its viability. Consider testing a known sensitive cell line, such as MV4;11, as a positive control.
-
Concentration Range: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.
-
Treatment Duration: The effects of this compound on cell viability may not be apparent after short incubation times. The induction of apoptosis and cell cycle arrest can take time. Consider extending the treatment duration to 72, 96, or even 120 hours.[4]
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of a viability assay. If cells become over-confluent during the experiment, this can lead to contact inhibition of growth, which may mask the effects of the compound.[6] Conversely, if the seeding density is too low, the cells may not be healthy enough to show a robust response. Optimize the seeding density for your specific cell line and assay duration.
Problem Area 3: Cell Viability Assay-Specific Issues
Q: Could the type of viability assay I'm using be the problem?
A:
-
Assay Principle: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity). This compound induces G1 cell cycle arrest, which might initially manifest as a reduction in proliferation rather than immediate cell death. Assays that measure metabolic activity (like MTT or XTT) might show a decrease in signal due to reduced proliferation.
-
Interference with Assay Reagents: It is possible, though less common, for a compound to interfere with the chemistry of the viability assay itself. For example, a compound could have its own color or fluorescence that interferes with the readout. Always include a "compound only" control (wells with media and this compound but no cells) to check for background signal.
-
Timing of Assay: The timing of the addition of the assay reagent is critical. Ensure that you are measuring cell viability at a time point where a significant effect is expected.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 98 nM | BRD2 (cell-free) | [4] |
| IC50 | 0.22 µM | BRD4 (cell-free) | [4] |
| EC50 | 1.89 µM | IL-6 Production (LPS-stimulated PBMCs) | [3][4] |
| Effective Concentration | 1 µM | Accelerated FRAP recovery (BRD4) | [5] |
| Observed Effect | Dose-dependent reduction in cell viability | T4302 CD133+ cells | [4] |
| Observed Effect | Antiproliferative effects | Leukemic cell lines (e.g., MV4;11) | [1] |
Experimental Protocols
Standard Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing cell viability using an MTT-based assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to ensure complete solubilization of the formazan crystals. A plate shaker can be used for this purpose.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for a cell viability assay.
References
- 1. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. Cell culture - Wikipedia [en.wikipedia.org]
Pfi-1 precipitation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of PFI-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the transcriptional regulation of key oncogenes and cell cycle regulators.[2][3] this compound functions as an acetyl-lysine mimetic, competitively binding to the bromodomains of BET proteins and displacing them from chromatin.[4][5] This displacement leads to the transcriptional downregulation of target genes, such as c-MYC and Aurora B kinase, ultimately resulting in the induction of cell cycle arrest (primarily at the G1 phase), apoptosis, and cellular differentiation in sensitive cell lines.[4][5][6]
Q2: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like cell culture media.[7]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Improper Dilution: Adding a concentrated DMSO stock of this compound directly to the aqueous media without proper mixing can cause the compound to crash out of solution.
-
Low DMSO Tolerance of Media: While DMSO is an effective solvent for this compound, high final concentrations of DMSO in the culture media can be toxic to cells and can also contribute to precipitation when interacting with media components.[8]
-
Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (if serum is used). This compound may interact with these components, leading to the formation of insoluble complexes.[9]
-
Temperature and pH Shifts: Changes in temperature or pH of the media upon addition of the this compound stock solution can affect its solubility.
Q3: How can I visually identify this compound precipitation?
This compound precipitate may appear as fine, crystalline particles, a cloudy haze, or larger, more distinct crystals within the cell culture media.[10] It is important to distinguish this from other potential sources of particulates, such as:
-
Bacterial or Fungal Contamination: This will often present as a uniform turbidity, sometimes with visible microbial colonies.
-
Salt or Media Component Precipitation: Can appear as crystalline structures, but may have a different morphology than this compound precipitate.[10]
-
Dead Cells and Debris: Will appear as irregular, floating particles, often with a different refractive index under a microscope compared to crystalline precipitate.
Careful observation under a phase-contrast microscope can help in distinguishing between these possibilities.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To minimize cytotoxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1%.[11] While some robust cell lines may tolerate up to 0.5%, this can still impact cell viability and experimental outcomes.[8] Primary cells are often more sensitive and may require even lower concentrations.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture media.
| Potential Cause | Troubleshooting Step |
| "Salting Out" Effect | Instead of adding the this compound stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media or PBS with vigorous mixing before adding it to the final culture vessel. |
| High Stock Concentration | Prepare a lower concentration stock solution of this compound in DMSO to reduce the volume needed for the final dilution, thereby lowering the immediate concentration gradient. |
| Incorrect Dilution Technique | While gently vortexing or swirling the cell culture media, add the this compound stock solution dropwise to ensure rapid and even dispersion. |
Problem: Precipitate appears in the culture vessel after a period of incubation.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Decrease the final concentration of this compound used in the experiment. Determine the IC50 for your cell line to ensure you are using a relevant and soluble concentration. |
| Instability in Media Over Time | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods. |
| Interaction with Serum Proteins | If using serum-containing media, try reducing the serum concentration if experimentally feasible. Alternatively, test the solubility of this compound in a serum-free version of your media. |
| Temperature Fluctuations | Ensure the incubator provides a stable and consistent temperature. Avoid frequent opening of the incubator door. |
Experimental Protocols
This compound Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. This compound has a molecular weight of 347.39 g/mol .[12]
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid in dissolution.[13]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[14]
Table 1: this compound Solubility Data
| Solvent | Solubility |
| DMSO | Soluble to 50 mM[12] |
| DMSO | 40 mg/mL (115.14 mM)[13] |
| DMSO | 69 mg/mL (198.62 mM)[15] |
Note: Solubility can vary between batches and suppliers. It is recommended to perform a small-scale solubility test.
Dilution of this compound into Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture media to the desired final concentration while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture media (with or without serum)
-
Sterile tubes for dilution
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your culture volume. Remember to account for the final DMSO concentration, keeping it at or below 0.1%.[11]
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the this compound stock in pre-warmed cell culture media. For example, if your final concentration is 1 µM, you might make a 100 µM intermediate dilution first. b. Add the required volume of the this compound stock to the media for the intermediate dilution and mix thoroughly by gentle vortexing or pipetting. c. Add the appropriate volume of the intermediate dilution to your final cell culture vessel.
-
Alternative Method (Direct Dilution): a. While gently swirling the culture media in the flask or plate, add the calculated volume of the this compound stock solution dropwise. b. Immediately after addition, gently swirl the vessel to ensure even distribution.
-
Visually inspect the media for any signs of precipitation.
-
Add the this compound treated media to your cells.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate set of cells.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts by competitively inhibiting the binding of BET proteins to acetylated histones on the chromatin. This leads to the displacement of transcriptional machinery and subsequent downregulation of target gene expression.
Caption: this compound inhibits BET protein binding to acetylated histones.
Experimental Workflow for Assessing this compound Induced Precipitation
A logical workflow to troubleshoot and mitigate this compound precipitation in cell culture experiments.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PFI 1 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 13. This compound | Apoptosis | Epigenetic Reader Domain | Autophagy | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Optimizing Pfi-1 concentration for maximum efficacy
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Pfi-1, a selective BET bromodomain inhibitor. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that inhibits the activity of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2 and BRD4.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.[3] By acting as an acetyl-lysine mimetic, this compound occupies the binding pocket of BET bromodomains, preventing them from docking onto chromatin.[3] This leads to the downregulation of key oncogenes like c-Myc and cell cycle regulators, resulting in cell cycle arrest (primarily at the G1 phase) and induction of apoptosis in sensitive cell lines.[1][3]
Q2: How should I prepare and store this compound stock solutions?
This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] this compound is soluble in DMSO up to concentrations of 50 mM.[1] Sonication may be used to aid dissolution.[5]
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound (MW: 347.39 g/mol ) in 1 mL of DMSO.
-
Storage: Store the powder at room temperature.[1] Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. A general working concentration range for cellular assays is between 100 nM and 10 µM.[6] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions. For example, the EC50 for inhibiting IL-6 production in LPS-stimulated human blood mononuclear cells is 1.89 µM.[4][7]
Q4: I'm observing low efficacy or no effect in my experiments. What are some common troubleshooting steps?
If this compound is not producing the expected biological effect, consider the following:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial or lot.
-
Solubility Issues: this compound may have precipitated out of your stock solution or media. See the troubleshooting guide below for solubility problems.
-
Cell Line Sensitivity: Not all cell lines are sensitive to BET inhibitors. The anti-proliferative effects of this compound have been demonstrated in cell lines such as MV4;11 (leukemia) but are less effective in others like K-562.[8][9]
-
Assay Duration: Some cellular effects, such as changes in viability, may require longer incubation times. Dose-response assays are often run for 5 days.[4][7]
-
Dose Range: Your initial dose range may be too low. Test a broader range of concentrations, extending up to 10 µM or higher, to establish a dose-response curve.
Troubleshooting Guide: this compound Solubility
Poor solubility can lead to inaccurate dosing and inconsistent results. This guide provides steps to address common solubility challenges.
Problem: My this compound stock solution appears cloudy or has visible precipitate.
Data Summary
Table 1: this compound In Vitro Potency and Efficacy
| Target/Assay | Value Type | Concentration | Cell Line / System | Citation |
| BRD2 | IC50 | 98 nM | Cell-Free Assay | [1] |
| BRD4 | IC50 | 220 nM | Cell-Free Assay | [1][4] |
| IL-6 Production Inhibition | EC50 | 1.89 µM | LPS-stimulated Human Monocytes | [2][4][7] |
| cAMP Response Element-Binding Protein | KD | 49 µM | Cell-Free Assay | [4][7] |
| DOHH2 Cell Viability | IC50 | 5.373 µM | Follicular Lymphoma Cells (24h) | [10] |
| RL Cell Viability | IC50 | 20.850 µM | Follicular Lymphoma Cells (24h) | [10] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Citation |
| DMSO | 50 mM (17.37 mg/mL) | [1] |
| DMSO | 69 mg/mL (~198 mM) | [4] |
| DMSO | 40 mg/mL (~115 mM) | [5] |
Note: Solubility can vary between batches and with the quality of the solvent. Always confirm solubility for your specific lot.
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay
This protocol outlines a standard method to determine the IC50 of this compound in a cancer cell line using a luminescence-based cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in triplicate in a 96-well opaque-walled plate at a density of approximately 5,000 cells per well. Allow cells to adhere overnight.[4][7]
-
Compound Dilution: Prepare a serial dilution series of this compound in culture medium. A typical starting concentration might be 20 µM, with 2- or 4-fold dilutions.[4][7] Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Add the this compound dilutions and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question, typically between 72 hours and 5 days.[4][7]
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the average of the vehicle-treated wells. Plot the normalized values against the logarithm of the this compound concentration and use a 4-parameter logistic non-linear regression model to calculate the IC50 value.[4][5][7]
References
- 1. PFI 1 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Apoptosis | Epigenetic Reader Domain | Autophagy | TargetMol [targetmol.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BET bromodomain inhibitors this compound and CPI-203 suppress the development of follicular lymphoma via regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pfi-1 Technical Support Center: Investigating Off-Target Effects in Cancer Research
Welcome to the technical support center for Pfi-1, a chemical probe for Bromodomain and Extra-Terminal Domain (BET) family proteins. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and troubleshoot experiments involving this compound in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It acts as an acetyl-lysine mimetic, binding to the acetyl-lysine binding pockets of BET bromodomains.[2] This prevents the recruitment of BET proteins to acetylated histones on chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1] The subsequent reduction in MYC protein levels results in G1 cell cycle arrest and the induction of caspase-dependent apoptosis in sensitive cancer cell lines.[1][2]
Q2: Is this compound known to have significant off-target effects?
This compound is characterized by its high selectivity for BET bromodomains. Off-target screening assays have demonstrated negligible activity against a wide range of other proteins. For instance, this compound showed minimal to no inhibition when screened against panels of non-BET bromodomains, protein kinases, and membrane receptors, indicating a selectivity of over 300-fold for its intended targets.[3] While all small molecule inhibitors have the potential for off-target interactions, particularly at high concentrations, this compound is considered a very selective chemical probe.[1]
Q3: this compound treatment reduced Aurora B kinase levels in my cells. Is this an off-target effect?
The downregulation of Aurora B kinase is a known consequence of this compound treatment, but it is considered an indirect, on-target effect .[1][2] The mechanism is as follows:
-
This compound inhibits BRD4, leading to the downregulation of the transcription factor MYC.
-
MYC is a known transcriptional up-regulator of Aurora B kinase.
-
Therefore, the reduction in MYC protein levels leads to decreased transcription of the AURKB gene and a subsequent drop in Aurora B kinase protein levels.[1] This demonstrates a synergistic link between the MYC and Aurora B oncogenic pathways that can be co-targeted through selective BET inhibition, rather than a direct, off-target inhibition of Aurora B by this compound.[1]
Q4: Why do different cancer cell lines show varied sensitivity to this compound?
The sensitivity of cancer cell lines to this compound, and BET inhibitors in general, is often linked to their dependency on BET-regulated transcriptional programs. Cell lines that are highly reliant on continuous high-level expression of oncogenes like MYC (a state often referred to as "oncogene addiction") are typically more sensitive.[1][4] For example, many leukemic cell lines show high sensitivity, while some solid tumor cell lines may be less responsive.[1] Resistance can also arise from the activation of compensatory signaling pathways that bypass the need for BET-regulated genes.[5]
Q5: What is the recommended concentration range for this compound in cell-based assays?
The recommended concentration for cellular use typically ranges from 100 nM to 10 µM.[3] However, the optimal concentration is highly dependent on the cell type and the specific biological question. It is crucial to perform a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) in your specific cell line. For example, in sensitive leukemic cell lines like MV4;11, the GI₅₀ is in the micromolar range.[1] For target engagement assays like FRAP, concentrations of 1 µM to 5 µM have been shown to effectively displace BRD4 from chromatin.[1]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
Problem: I am not observing the expected decrease in cell viability or induction of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | The cell line may not be dependent on BET-regulated transcription. Verify the MYC-dependency of your cell line. Consider using a known sensitive positive control cell line (e.g., MV4;11) in parallel.[1] |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., from 10 nM to 20 µM) to determine the GI₅₀ for your specific cell line. The required concentration can vary significantly between cell types.[1] |
| Drug Inactivity | Ensure the this compound compound has been stored correctly (as a powder at -20°C) and that the DMSO stock solution is fresh.[4] Repeated freeze-thaw cycles should be avoided. |
| Assay Timing | The effects of this compound on cell viability and apoptosis are time-dependent. Apoptosis markers like cleaved PARP1 may be strongly induced after 24 hours of exposure.[1] Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
Problem: I am observing toxicity in a cell line that is reported to be insensitive to this compound.
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | Extremely high concentrations of any compound can cause non-specific toxicity. Ensure you are working within the recommended concentration range (up to 10 µM).[3] Review your dose-response curve to check for a sharp drop-off at high concentrations, which can indicate general toxicity rather than specific inhibition. |
| On-Target Toxicity | Even in resistant cells, high concentrations of this compound can inhibit BRD4 function, which may become toxic over long incubation periods. Some level of toxicity in non-sensitive cells at high doses is not unexpected. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). |
Guide 2: Confirming On-Target vs. Off-Target Effects
Problem: I have observed an unexpected phenotype and want to determine if it is a true off-target effect of this compound.
| Experimental Step | Purpose |
| 1. Confirm Target Engagement | Use an assay like Fluorescence Recovery After Photobleaching (FRAP) with GFP-tagged BRD4 to confirm that this compound is displacing BRD4 from chromatin in your cells at the concentrations used.[1] This verifies the drug is engaging its primary target. |
| 2. Verify On-Target Phenotype | Use Western blotting to confirm that this compound treatment leads to the downregulation of MYC protein, a hallmark of on-target BET inhibition.[1][2] This should correlate with your dose-response for the phenotype of interest. |
| 3. Use a Structural Analogue | If available, use a structurally related but inactive analogue of this compound. This control compound should not displace BRD4 or downregulate MYC and, ideally, should not produce the unexpected phenotype. |
| 4. Genetic Knockdown | Use siRNA or a CRISPR-based system to knock down BRD4. If the phenotype observed with this compound is recapitulated by BRD4 knockdown, it is highly likely to be an on-target effect.[2] |
| 5. Rescue Experiment | If possible, express a drug-resistant mutant of BRD4. If this mutant can rescue the phenotype in the presence of this compound, it confirms the effect is mediated through BRD4. |
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Assay Method | Value | Reference |
| BRD2 (Bromodomain 2) | AlphaScreen | IC₅₀: 98 nM | [2] |
| BRD4 (Bromodomain 1) | AlphaScreen | IC₅₀: 220 nM | [2] |
| BRD4 (Bromodomain 1) | ITC | K_D_: 47.4 nM | [1] |
| BRD4 (Bromodomain 2) | ITC | K_D_: 194.9 nM | [1] |
| CREBBP | AlphaScreen | IC₅₀: >100 µM | [2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cell Type | Assay | Value (GI₅₀) | Reference |
| MV4;11 | Acute Myeloid Leukemia | Cell Viability | ~2 µM | [1] |
| THP-1 | Acute Monocytic Leukemia | Cell Viability | ~5 µM | [1] |
| K-562 | Chronic Myeloid Leukemia | Cell Viability | >20 µM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | ~2 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Apoptosis Induction (Cleaved PARP1)
-
Cell Treatment: Plate cells (e.g., MV4;11) at a suitable density. Treat with this compound (e.g., 2-5 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against cleaved PARP1 (Asp214). Also probe a separate membrane or strip the first one for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. An increase in the 89-kDa cleaved PARP1 fragment indicates apoptosis.[1][6]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol provides a general framework. Optimal concentrations and settings must be determined empirically.
-
Protein and Compound Preparation: Express and purify the target bromodomain (e.g., BRD4(1)). Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical and minimal in both protein and compound solutions to avoid buffer mismatch artifacts.[7][8]
-
Concentration Determination: Accurately determine the concentrations of both the protein and this compound solutions.
-
Instrument Setup: Set the instrument (e.g., MicroCal ITC200) to the desired temperature (e.g., 25°C).
-
Sample Loading: Load the protein solution (e.g., 10-20 µM) into the sample cell and the this compound solution (e.g., 100-200 µM) into the injection syringe.[7]
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the protein-containing sample cell, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (K_D_), stoichiometry (n), and enthalpy of binding (ΔH).[7][8]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Indirect, on-target downregulation of Aurora B by this compound.
Caption: Workflow to investigate a potential off-target effect.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. musechem.com [musechem.com]
- 5. mdpi.com [mdpi.com]
- 6. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Pfi-1 Technical Support Center: Troubleshooting Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and stability of the BET bromodomain inhibitor, Pfi-1. The following information is designed to help troubleshoot common issues and answer frequently asked questions regarding this compound degradation and stability in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound at -20°C for long-term stability. Under these conditions, this compound is stable for at least four years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 12 mg/mL to 69 mg/mL. For aqueous experiments, a working solution can be prepared by diluting the DMSO stock solution in an appropriate buffer, such as PBS (pH 7.2). A 1:1 mixture of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
Q3: How stable is this compound in DMSO stock solutions?
A: this compound stock solutions in DMSO are stable for extended periods when stored properly. To minimize degradation and prevent absorption of moisture, which can reduce solubility, it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stored at -80°C in a suitable solvent, stock solutions can be stable for up to a year, while at -20°C, they are typically stable for at least one month.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A: While specific data on the degradation of this compound in aqueous solutions is limited in publicly available literature, small molecules with amide and sulfonamide functional groups can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. It is best practice to prepare fresh dilutions of this compound in aqueous buffers or cell culture media for each experiment from a frozen DMSO stock.
Q5: What are the potential signs of this compound degradation in my experiments?
A: Inconsistent or lower-than-expected biological activity, such as reduced inhibition of target proteins (BRD2, BRD4) or decreased effects on cell viability and gene expression, can be an indicator of this compound degradation. Visible precipitation in your working solutions can also suggest instability or poor solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent biological activity | This compound degradation in stock or working solution. | 1. Prepare a fresh stock solution of this compound from solid compound.2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles.3. Prepare working solutions in aqueous buffer or media immediately before use.4. Include a positive control with a fresh batch of this compound to compare activity. |
| Incorrect concentration of this compound. | 1. Verify the calculations used to prepare the stock and working solutions.2. Confirm the molecular weight of this compound (347.4 g/mol ) used in calculations.3. Consider using a spectrophotometer to verify the concentration of the stock solution, if an extinction coefficient is known. | |
| Precipitation observed in working solution | Poor solubility in the aqueous buffer or media. | 1. Ensure the final DMSO concentration in the working solution is sufficient to maintain solubility but does not exceed a level that is toxic to cells (typically <0.5%).2. Gently warm the solution to 37°C to aid dissolution.3. Consider using a different buffer system or adding a small amount of a non-ionic surfactant like Tween-80 (use with caution as it may affect biological systems). |
| This compound degradation product is insoluble. | 1. Prepare fresh working solutions immediately before the experiment.2. If precipitation persists, it may indicate rapid degradation. Consider reducing the incubation time of the experiment if possible. | |
| Variability between experimental replicates | Inconsistent handling of this compound solutions. | 1. Ensure thorough mixing of stock and working solutions before each use.2. Use calibrated pipettes for accurate dispensing.3. Maintain consistent incubation times and conditions for all replicates. |
| Adsorption of this compound to plasticware. | 1. Consider using low-adhesion microplates or tubes.2. Pre-incubating the plasticware with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding, but this should be tested for compatibility with the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the required amount of this compound solid. For 1 mL of a 10 mM stock solution, you will need 3.474 mg of this compound (Molecular Weight = 347.4 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the this compound solid. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Vortex the thawed stock solution gently. c. Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium immediately before use. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of buffer/media. d. Mix the working solution thoroughly by gentle pipetting or vortexing.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound in the desired aqueous buffer at the target concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples. b. Immediately after preparation (T=0), take an aliquot of the solution and transfer it to an HPLC vial for analysis. This will serve as your baseline. c. Place the remaining solution in an incubator at the desired temperature (e.g., 37°C). d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and transfer them to HPLC vials. e. Store the collected samples at -80°C until analysis to halt further degradation.
-
HPLC Analysis: a. Develop an HPLC method capable of separating this compound from potential degradation products. This will likely involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). b. Analyze all collected samples by HPLC. c. Integrate the peak area of the this compound peak for each time point.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Decision tree for troubleshooting this compound related experimental issues.
Technical Support Center: P-cadherin (Pfi-1) Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in P-cadherin (also known as Pfi-1) Western blots.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of P-cadherin in a Western blot?
A1: P-cadherin is expected to appear as a band at approximately 120 kDa.[1]
Q2: What are the most common causes of high background in a P-cadherin Western blot?
A2: High background in Western blots can stem from several factors, including but not limited to:
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of the primary or secondary antibodies.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.[2][3]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, resulting in a high background signal.[2][3]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.[3]
-
Contaminated Buffers or Equipment: Use of old or contaminated buffers and unclean equipment can introduce artifacts and high background.
Troubleshooting Guide: High Background
Below are common issues leading to high background in P-cadherin Western blots and their potential solutions.
Issue 1: Generalized High Background Across the Entire Blot
This often appears as a dark, uniform haze across the membrane, making it difficult to distinguish specific bands.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2] Consider increasing the concentration of the blocking agent (e.g., to 5-7% non-fat dry milk or BSA).[4] For P-cadherin, 5% BSA has been used successfully.[5] |
| Primary Antibody Concentration Too High | Optimize the primary antibody concentration by performing a titration. A recommended starting dilution for P-cadherin antibodies is often 1:1000 or 1 µg/mL.[1][6] |
| Secondary Antibody Concentration Too High | Titrate the secondary antibody to determine the optimal dilution. Running a control blot with only the secondary antibody can help identify if it's the source of non-specific binding.[2][3] |
| Insufficient Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with a buffer containing a detergent like Tween-20.[2][7] Ensure an adequate volume of wash buffer is used to fully submerge the membrane. |
| Membrane Type | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane, which may yield a lower background.[3] |
| Film Overexposure | If using chemiluminescence, reduce the exposure time to the film or digital imager.[2] |
Issue 2: Non-Specific Bands Appearing on the Blot
This refers to the presence of distinct, unwanted bands at molecular weights other than the expected 120 kDa for P-cadherin.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Ensure the primary antibody is specific for P-cadherin. Some datasheets specify a lack of cross-reactivity with other cadherins.[1] If necessary, consider using a different, more specific monoclonal antibody. |
| Sample Degradation | Prepare fresh cell or tissue lysates and always include protease inhibitors in the lysis buffer.[4] Keep samples on ice to minimize degradation. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per well. Overloading the gel can lead to non-specific antibody binding.[3] |
| Inefficient Gel Separation | Optimize the SDS-PAGE gel percentage to ensure proper separation of proteins in the 120 kDa range. |
| Presence of Protein Isoforms or Modifications | Consult literature to see if P-cadherin in your specific sample type is known to have isoforms or post-translational modifications that could alter its molecular weight. |
Experimental Protocols
Standard Western Blot Protocol for P-cadherin Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel of an appropriate percentage to resolve a 120 kDa protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the P-cadherin primary antibody in the blocking buffer at the recommended concentration (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: A standard workflow for a P-cadherin Western blot experiment.
Caption: A logical troubleshooting flow for high background issues.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 6. absave.com [absave.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Pfi-1 toxicity in animal studies
This technical support center provides guidance for researchers and scientists utilizing Pfi-1, a potent and selective BET bromodomain inhibitor. The following information addresses common questions and potential issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). It acts as an acetyl-lysine mimetic, binding to the acetyl-lysine binding pockets of BET bromodomains and preventing their interaction with acetylated histones.[1] This disruption of protein-protein interaction leads to the downregulation of target genes, including the oncogene MYC.[1]
Q2: What are the typical in vitro effects of this compound on cancer cell lines?
In sensitive cancer cell lines, particularly those with MLL rearrangements, this compound has been shown to have antiproliferative effects.[1][2] Treatment with this compound can lead to:
-
G1 cell cycle arrest[1]
-
Induction of apoptosis[1]
-
Downregulation of MYC expression[1]
-
Induction of differentiation in primary leukemic blasts[1]
Q3: Which cancer cell lines are known to be sensitive to this compound?
Cell lines with oncogenic rearrangements in the MLL locus have demonstrated high sensitivity to BET inhibitors like this compound.[1] Examples include:
-
MV4;11 (MLL-AF4)
-
NOMO-1 (MLL-AF9)
-
SEMKH2 (MLL-AF4)
-
RS4;11 (MLL-AF4)
-
THP-1 (MLL-AF9)
The AML cell line Kasumi, which bears the AML1-ETO fusion oncogene, has also shown sensitivity.[1]
Q4: Is there any information on the in vivo toxicity of this compound in animal studies?
Based on the currently available public information, detailed in vivo toxicity studies for this compound, including data on LD50, No-Observed-Adverse-Effect Level (NOAEL), and specific organ toxicities, have not been extensively reported in the scientific literature. Preclinical toxicology studies are a critical component of drug development to ensure safety before human trials.[3][4] However, specific data for this compound in this regard is not readily accessible. A xenograft mouse model was used to assess the in vivo effects of another BET bromodomain inhibitor, CPI-203, on tumorigenesis.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observed effect on cell viability in a cancer cell line. | The cell line may be insensitive to BET inhibition. | Confirm the genetic background of your cell line. Cell lines without dependencies on BET-regulated genes may not respond. Consider testing a known sensitive cell line (e.g., MV4;11) as a positive control. |
| This compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, protected from light and moisture. Avoid repeated freeze-thaw cycles. | |
| Suboptimal concentration or incubation time. | Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time to determine the optimal experimental conditions for your specific cell line. | |
| Difficulty in reproducing published results. | Variations in experimental protocols. | Ensure that your experimental conditions, including cell density, media composition, and passage number, are consistent with the cited literature. |
| Differences in reagent quality. | Use high-purity this compound from a reputable supplier. Verify the identity and purity of the compound if possible. | |
| Observing unexpected off-target effects. | This compound may have activities outside of BET bromodomain inhibition at high concentrations. | While this compound is reported to be highly selective, it is crucial to use the lowest effective concentration to minimize potential off-target effects. Screening against a panel of kinases showed no significant inhibitory activity.[1] Consider including appropriate negative controls and orthogonal approaches to validate your findings. |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (ATP-based Luminescence)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the this compound dilutions to the cells and incubate for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Lysis and Luminescence Measurement: Add a lytic reagent that releases ATP from viable cells. Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to downstream cellular effects.
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
How to improve Pfi-1 solubility for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Pfi-1 solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD2 and BRD4.[1][2][3] By inhibiting these proteins, this compound can modulate the transcription of key oncogenes like MYC, making it a valuable tool for cancer research.[4][5] However, this compound is a poorly water-soluble compound, which presents a significant challenge for achieving the necessary concentrations for effective in vivo studies in animal models. Poor solubility can lead to low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site.
Q2: What are the recommended solvent formulations to improve this compound solubility for in vivo administration?
Several vehicle formulations have been successfully used to administer this compound in vivo. The choice of formulation often depends on the desired route of administration (e.g., intravenous, intraperitoneal, oral). Here are some commonly used formulations:
-
For Intravenous (IV) or Intraperitoneal (IP) Injection: A widely used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This vehicle can solubilize this compound to at least 2.5 mg/mL.[1]
-
For Oral Gavage: A formulation of 10% DMSO in corn oil can be used to achieve a this compound concentration of ≥ 2.5 mg/mL.[1] Another option for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
It is crucial to prepare these formulations fresh before each use and to observe for any signs of precipitation.
Q3: What is the mechanism of action of this compound?
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins, particularly BRD2 and BRD4.[2][4] BET proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters, including those of critical oncogenes like MYC. By blocking this interaction, this compound displaces BRD4 from chromatin, leading to the downregulation of MYC transcription.[4] This ultimately results in decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells that are dependent on MYC signaling.
Troubleshooting Guide
Issue: this compound precipitates out of solution during formulation preparation.
| Potential Cause | Troubleshooting Steps |
| Incorrect solvent order of addition. | Always add the solvents in the specified order. For the DMSO/PEG300/Tween 80/saline formulation, dissolve this compound in DMSO first, then add PEG300, followed by Tween 80, and finally, add the saline dropwise while vortexing. |
| Low-quality or old solvents. | Use high-purity, anhydrous solvents. DMSO, in particular, is hygroscopic and can absorb water from the air, which can decrease its solvating power for hydrophobic compounds. Use fresh, unopened bottles of solvents whenever possible. |
| Temperature fluctuations. | Prepare the formulation at room temperature. If precipitation occurs, gentle warming (e.g., to 37°C) and sonication can help redissolve the compound. However, be cautious about the thermal stability of this compound. |
| Concentration exceeds solubility limit. | Do not exceed the recommended maximum concentration for a given formulation. If a higher dose is required, consider increasing the injection volume (within acceptable limits for the animal model) or exploring alternative formulations. |
Issue: Observation of precipitation at the injection site or signs of animal distress after administration.
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon contact with physiological fluids. | This can occur if the formulation is not robust enough to maintain solubility in the in vivo environment. Consider using a formulation with a higher concentration of surfactants or exploring lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). The inclusion of precipitation inhibitors, such as HPMC, in the formulation can also be beneficial.[6][7] |
| Formulation is too viscous. | A highly viscous formulation can be difficult to administer and may cause local irritation. If using a high concentration of PEG, consider switching to a lower molecular weight PEG or adjusting the solvent ratios. |
| Toxicity of the vehicle. | High concentrations of some organic solvents like DMSO can be toxic to animals. Always include a vehicle-only control group in your experiments to assess any potential toxicity from the formulation itself. If vehicle toxicity is suspected, try to reduce the concentration of the problematic solvent. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents and In Vivo Formulations
| Solvent / Formulation | Concentration | Notes |
| DMSO | 50 - 69 mg/mL[1][3] | High solubility, but used in limited concentrations in vivo due to potential toxicity. |
| DMSO:PBS (1:1, pH 7.2) | 0.5 mg/mL[2] | Significantly lower solubility compared to pure DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL[1] | A common and effective formulation for IV and IP administration. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Suitable for oral gavage. |
| Ethanol | Insoluble[8] | This compound is reported to be insoluble in ethanol. |
| Water | Insoluble[8] | This compound is insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Injection
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 25 mg/mL). Ensure this compound is completely dissolved. Gentle warming and vortexing can be used to aid dissolution.
-
Add PEG300. In a sterile tube, add the required volume of the this compound/DMSO stock solution. To this, add 40% of the final desired volume as PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Tween 80. Add 5% of the final desired volume as Tween 80 to the mixture. Vortex again to ensure complete mixing.
-
Add Saline. Slowly add 45% of the final desired volume as sterile saline to the mixture while continuously vortexing. The slow addition is critical to prevent precipitation.
-
Final Observation. Inspect the final formulation for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used for IV injection. The final concentration of this compound in this formulation can be up to 2.5 mg/mL.
-
Administration. Administer the freshly prepared formulation to the animals via the desired intravenous route.
Protocol 2: Determination of Maximum Tolerated Dose (MTD) of this compound
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
This compound formulated as described in Protocol 1.
-
Age- and weight-matched healthy mice (e.g., C57BL/6).
-
Appropriate housing and husbandry conditions.
-
Calibrated scale for animal weighing.
-
Clinical observation scoring sheet.
Procedure:
-
Dose Selection. Based on literature for similar compounds or preliminary in vitro data, select a starting dose of this compound that is expected to be well-tolerated. A common starting point is 1/10th of the LD50, if known, or a dose that showed efficacy in previous, smaller-scale studies. Plan for a series of escalating dose levels (e.g., 3-5 levels).
-
Animal Grouping. Assign a small cohort of animals (e.g., 3-5 mice) to each dose level, including a vehicle control group.
-
Dosing and Observation. Administer a single dose of this compound (or vehicle) to the respective groups. Observe the animals closely for signs of toxicity immediately after dosing and at regular intervals for a predefined period (e.g., 7-14 days).
-
Toxicity Assessment. Monitor for the following:
-
Mortality: Record any deaths.
-
Body Weight: Weigh the animals daily. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.
-
Clinical Signs: Observe for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and physiological functions (e.g., changes in breathing, diarrhea). Use a standardized clinical scoring system.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any organ abnormalities.
-
-
Dose Escalation. If no significant toxicity is observed at a given dose level, escalate to the next higher dose in a new cohort of animals. The MTD is typically defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs of toxicity.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PFI 1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitor - Wikipedia [en.wikipedia.org]
Pfi-1 Technical Support Center: Troubleshooting Low Potency in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency with the BET bromodomain inhibitor, Pfi-1, in their experiments.
Troubleshooting Guides
Issue: Observed IC50/EC50 for this compound is higher than expected.
This is a common issue that can arise from a variety of factors, ranging from experimental setup to cellular resistance mechanisms. Follow this guide to systematically troubleshoot the potential causes.
1. Verify Compound Integrity and Handling
-
Proper Storage: this compound should be stored as a solid at -20°C. Once in solution (e.g., in DMSO), it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
Solution Preparation: Prepare fresh dilutions of this compound in your final assay medium from a concentrated stock immediately before each experiment. This compound has low solubility in aqueous media.
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a non-toxic level, typically below 0.1%.[1] High concentrations of DMSO can be toxic to cells and may interfere with the assay.
2. Optimize Cell-Based Assay Conditions
-
Cell Line Variability: The potency of this compound can vary significantly between different cell lines.[2][3] Prostate cancer cells with a transcriptionally active androgen receptor (AR)-signaling complex (LNCaP, 22Rv1) are more susceptible to the growth-inhibitory effects of this compound than AR-negative PC-3 cells.[4] Refer to the quantitative data table below to ensure your cell line is expected to be sensitive.
-
Cell Density: The number of cells seeded per well can influence the apparent potency. High cell densities may require higher concentrations of the inhibitor to achieve the desired effect. It is crucial to maintain consistent cell seeding densities across experiments.
-
Incubation Time: The duration of this compound treatment can impact the observed potency. An incubation time that is too short may not be sufficient to observe the full biological effect. Conversely, very long incubation times might lead to degradation of the compound or the emergence of resistance.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you are observing low potency, consider reducing the serum percentage in your culture medium during the treatment period, ensuring that the cells remain viable.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma.
3. Review Assay-Specific Parameters
-
For CellTiter-Glo® Assays:
-
Reagent and Cell Lysis: Ensure complete cell lysis by following the manufacturer's recommended incubation and mixing steps. Incomplete lysis will result in an underestimation of ATP levels and can affect the accuracy of your results.
-
Signal Stability: The luminescent signal from the CellTiter-Glo® assay is stable for an extended period, but it is still recommended to read the plate within the manufacturer's specified timeframe.[5]
-
-
For ALPHA Screen® Assays:
-
Bead Proximity: The ALPHA Screen® technology relies on the proximity of donor and acceptor beads.[6] Ensure that your protein and ligand concentrations are optimized to produce a robust signal window.
-
Light Sensitivity: Protect the ALPHA Screen® beads from light to prevent photobleaching.
-
4. Consider Potential Cellular Resistance
-
Intrinsic Resistance: Some cell lines may have intrinsic resistance to BET inhibitors due to their genetic or epigenetic makeup.
-
Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance. Mechanisms can include:
-
Reactivation of signaling pathways, such as AR signaling in prostate cancer, independent of BRD4.[7][8]
-
Maintenance of MYC and BCL2 transcription despite the presence of the inhibitor.[9]
-
Genomic alterations in the core components of E3 ligase complexes, which are relevant for PROTAC-based BET degraders.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected IC50 values for this compound?
A1: The IC50 values for this compound are highly dependent on the assay and the cell line being used. Below is a summary of reported values.
| Assay Type | Target/Cell Line | Reported IC50/EC50 | Reference |
| Cell-Free Assay | BRD4 | 0.22 µM | --INVALID-LINK-- |
| Cell-Free Assay | BRD2 | 98 nM | --INVALID-LINK-- |
| Cell-Based Assay | Human Blood Mononuclear Cells (IL-6 production) | 1.89 µM (EC50) | --INVALID-LINK-- |
| Cell-Based Assay | T4302 CD133+ cells (viability) | Dose-dependent reduction | --INVALID-LINK-- |
| Cell-Based Assay | Follicular Lymphoma Cells (DOHH2, RL) | Dose-dependent inhibition | [11] |
| Cell-Based Assay | Prostate Cancer Cells (LNCaP, 22Rv1) | Growth inhibition | [4] |
Q2: How does this compound work? What is its mechanism of action?
A2: this compound is a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4.[12] These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and Aurora B kinase.[13] This results in cell cycle arrest and apoptosis in sensitive cancer cell lines.[13]
Q3: What are the downstream signaling pathways affected by this compound?
A3: The primary downstream effect of this compound is the disruption of transcriptional programs regulated by BET proteins. A key target is the oncogene MYC, whose expression is often dependent on BRD4. Inhibition of BRD4 by this compound leads to a rapid decrease in MYC transcription. Additionally, this compound has been shown to downregulate the expression of Aurora B kinase, a protein essential for mitotic progression.[13] In prostate cancer, this compound can diminish the signaling of the androgen receptor (AR) and its variants.[4]
Q4: Can this compound have off-target effects?
A4: this compound is considered a highly selective BET inhibitor. However, like any small molecule inhibitor, it can have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize potential off-target activities.
Q5: What are the known mechanisms of resistance to this compound and other BET inhibitors?
A5: Resistance to BET inhibitors can be complex and multifactorial. Some of the known mechanisms include:
-
Reactivation of Downstream Pathways: Cancer cells can develop resistance by reactivating key signaling pathways that were initially suppressed by the inhibitor. For example, in castration-resistant prostate cancer, resistance can emerge through the reactivation of AR signaling.[7]
-
Transcriptional Reprogramming: Resistant cells may undergo transcriptional reprogramming to maintain the expression of critical survival genes like MYC and BCL2 even in the presence of the BET inhibitor.[9]
-
Epigenetic Heterogeneity: Pre-existing subpopulations of cells with higher levels of acetylated histones and nuclear BRD4 may be selected for during treatment, leading to a resistant population.[14]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and effectiveness.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium and CellTiter-Glo® but no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: ALPHA Screen® Assay for BRD4 Inhibition
This protocol provides a framework for a biochemical assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant BRD4 protein (with a tag, e.g., GST or His)
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-tag (e.g., anti-GST) Acceptor beads (PerkinElmer)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplate (e.g., ProxiPlate)
-
Plate reader capable of ALPHA Screen® detection
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant BRD4, biotinylated histone peptide, and this compound to their desired starting concentrations in the assay buffer.
-
-
Assay Reaction:
-
In a 384-well plate, add the following in order:
-
Assay buffer
-
This compound dilutions or vehicle control (DMSO)
-
Recombinant BRD4 protein
-
-
Incubate for 15-30 minutes at room temperature.
-
Add the biotinylated histone peptide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in the assay buffer. This step should be performed in low light conditions.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
-
Signal Detection:
-
Read the plate on an ALPHA Screen®-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (maximum signal) and a control with no protein (minimum signal).
-
Plot the normalized data against the log of the this compound concentration and calculate the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. researchgate.net [researchgate.net]
- 3. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET-inhibitor this compound diminishes AR/AR-V7 signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] this compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains. | Semantic Scholar [semanticscholar.org]
- 13. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected phenotypes with Pfi-1 treatment
Welcome to the technical support center for Pfi-1, a selective BET bromodomain inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments, troubleshoot unexpected results, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] It functions as an acetyl-lysine mimetic, binding to the acetyl-lysine binding pockets of BET bromodomains.[2] This competitive binding displaces BET proteins from acetylated histones on the chromatin, leading to a downregulation of the transcription of key oncogenes such as MYC and Aurora B kinase.[3]
Q2: What are the expected cellular phenotypes after this compound treatment in sensitive cancer cell lines?
In sensitive cancer cell lines, particularly those with MLL rearrangements, this compound treatment is expected to induce:
-
G1 cell cycle arrest: this compound halts the progression of the cell cycle at the G1 phase.[3]
-
Apoptosis: this compound induces programmed cell death, often characterized by the cleavage of PARP1 and pro-caspase 7.
-
Cell differentiation: In certain leukemia models, this compound can promote the differentiation of primary leukemic blasts.[3]
-
Downregulation of MYC and Aurora B Kinase: A reduction in the protein levels of both c-Myc and Aurora B is a hallmark of this compound activity.[3]
Q3: How does this compound differ from other BET inhibitors like JQ1?
While both this compound and JQ1 are potent pan-BET inhibitors, they are structurally distinct and may exhibit different cellular effects.[4] For example, studies have shown that JQ1 can enhance TRAIL-induced apoptosis in some cancer cell lines, an effect not observed with this compound, suggesting differences in their off-target activities or downstream signaling. It is crucial to consider these differences when interpreting results and comparing data from studies using different BET inhibitors.
Troubleshooting Guide
This guide addresses common issues and unexpected phenotypes that researchers may encounter during experiments with this compound.
Issue 1: Reduced or no observed effect of this compound on my cells.
-
Cell Line Sensitivity: Not all cell lines are sensitive to BET inhibitors. Sensitivity is often correlated with dependence on BET-regulated oncogenes like MYC. For instance, the K-562 leukemia cell line is known to be insensitive to this compound. It is recommended to include a known sensitive cell line (e.g., MV4;11) as a positive control in your experiments.
-
Drug Concentration and Exposure Time: The effective concentration of this compound can vary significantly between cell lines. A dose-response experiment is crucial to determine the optimal working concentration for your specific model. Similarly, the duration of treatment required to observe a phenotype can range from hours to several days.
-
Drug Quality and Storage:
-
Lot-to-Lot Variability: As with many small molecules, there can be variability between different batches of this compound.[5][6][7][8] It is good practice to test a new lot against a previously validated one to ensure consistent activity.
-
Improper Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[9] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]
-
-
Development of Resistance: Cells can develop resistance to BET inhibitors over time. This can occur through various mechanisms, such as mutations in the BET proteins or upregulation of compensatory signaling pathways.
Issue 2: I am observing unexpected or off-target effects.
-
Cellular Context: The effects of this compound can be highly cell-type specific.[10] An observed phenotype might be a genuine, but previously uncharacterized, effect of BET inhibition in your specific cellular model.
-
Off-Target Activity: While this compound is highly selective for BET bromodomains, it may have weak activity against other bromodomain-containing proteins like CBP/EP300 at higher concentrations.[11] Consider performing experiments with a structurally different BET inhibitor (e.g., JQ1) to see if the unexpected phenotype is a general consequence of BET inhibition or specific to this compound.
-
DMSO Toxicity: The vehicle used to dissolve this compound, DMSO, can have its own effects on cells, especially at higher concentrations and with prolonged exposure. Always include a vehicle-only control in your experiments and aim to keep the final DMSO concentration below 0.5%.[9]
Issue 3: I am having issues with this compound solubility.
-
Precipitation in Media: this compound is poorly soluble in aqueous solutions.[12] When diluting your DMSO stock into cell culture media, do so in a stepwise manner to avoid precipitation.[9] Visually inspect your media for any signs of precipitation after adding this compound.
-
Moisture in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of compounds.[13] Use fresh, anhydrous DMSO to prepare your stock solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50/Kd | Reference |
| BRD2 | Cell-free assay | 98 nM | [1][12][14] |
| BRD4 | Cell-free assay | 0.22 µM | [12][14][15] |
| BRD4 (BD1) | ITC | 47.4 nM | [3] |
| BRD4 (BD2) | ITC | 194.9 nM | [3] |
Table 2: Cellular Activity of this compound in a Sensitive Cell Line (MV4;11)
| Assay | Endpoint | Result | Reference |
| Cell Viability | IC50 | Varies by study, typically low µM range | |
| Cell Cycle | G1 Arrest | Observed | [1] |
| Apoptosis | PARP/Caspase 7 cleavage | Induced |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solvent: Use anhydrous DMSO.
-
Concentration: Prepare a stock solution of 10-50 mM. This compound is soluble up to 50 mM in DMSO.[1]
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may assist dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]
2. Cell Viability Assay (MTT/MTS Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remember to include a vehicle-only (DMSO) control. The final DMSO concentration should not exceed 0.5%.[9]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[16]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[16]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Western Blot for MYC and Aurora B
-
Treat cells with the desired concentration of this compound or vehicle for the appropriate time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Aurora B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BET protein function.
References
- 1. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. Resistance mechanisms to programmed cell death protein 1 and programmed death ligand 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance Mechanism of PD-1/PD-L1 Blockade in the Cancer-Immunity Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pfi-1 Technical Support Center: Troubleshooting Lot-to-Lot Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting issues related to the lot-to-lot variability of Pfi-1, a selective BET bromodomain inhibitor. Inconsistent experimental outcomes can arise from variations in the purity, activity, and stability of chemical probes. This resource offers frequently asked questions (FAQs) and troubleshooting guides to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Lot-to-lot variability in small molecule inhibitors like this compound can stem from several factors:
-
Purity: The percentage of the active compound can vary between batches. Impurities may have off-target effects or interfere with the primary compound's activity.
-
Activity: The inhibitory potency (e.g., IC50) may differ slightly between lots due to subtle structural or conformational variations.
-
Solubility: Differences in the physical properties of the powder from different lots can affect its solubility, leading to variations in the effective concentration in your experiments.
-
Stability: Improper storage or handling of a particular lot may lead to degradation of the compound.
Q2: How can we validate a new lot of this compound before starting our experiments?
A2: It is crucial to perform in-house quality control on each new lot of this compound. We recommend the following validation steps:
-
Confirm Identity and Purity: Use analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity and assess the purity of the new lot.
-
Assess Activity: Perform a dose-response experiment to determine the IC50 value of the new lot in a relevant cellular or biochemical assay. Compare this to the IC50 of a previously validated "gold standard" lot.
-
Verify Target Engagement: Confirm that the new lot engages its intended target, BRD4, in cells. This can be done using techniques like Cellular Thermal Shift Assay (CETSA) or a target-specific biomarker assay (e.g., measuring the downregulation of a known BRD4 target gene like MYC).[1]
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the consistency of this compound:
-
Storage: Store the solid compound at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid long-term storage of dilute solutions.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New this compound Lot
If a new lot of this compound shows significantly reduced or no activity compared to previous batches, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Steps:
-
Review Storage and Handling: Confirm that the new lot of this compound and its stock solutions have been stored under the recommended conditions (-20°C for solid, -80°C for DMSO stocks).
-
Prepare Fresh Solutions: Discard any old working solutions. Prepare a fresh stock solution from the solid compound and make new dilutions for your experiment.
-
Validate Compound Integrity:
-
Analytical Chemistry: If the issue persists, the identity and purity of the compound should be verified. The most common methods are LC-MS to check for the correct mass and purity, and 1H NMR to confirm the chemical structure.
-
Quantitative Data Comparison:
-
| Parameter | Expected Result | Potential Issue if Deviated |
| Purity (LC-MS) | >98% | Impurities may cause off-target effects or inhibit this compound activity. |
| Molecular Weight (MS) | Matches theoretical MW | Incorrect compound or significant degradation. |
| 1H NMR Spectrum | Matches reference spectrum | Incorrect compound, significant impurity, or degradation. |
-
Perform a Dose-Response Assay:
-
Methodology: Use a reliable assay, such as a cell viability assay in a sensitive cell line (e.g., MV4;11 leukemia cells) or a biochemical assay measuring the displacement of a bromodomain-binding peptide.[2]
-
Data Analysis: Calculate the IC50 value and compare it to the value obtained with a previous, well-performing lot. A significant shift in the IC50 indicates a difference in potency.
-
| Lot Number | IC50 (nM) in MV4;11 cells |
| Previous Lot (Reference) | 220 nM |
| New Lot (Test) | Determine Experimentally |
-
Contact the Vendor: If analytical data confirms the compound is impure or degraded, or if the biological activity is significantly lower than specified, contact the vendor with your data and request a replacement lot.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular phenotypes or toxicity at concentrations where this compound should be selective, consider the following.
Troubleshooting Workflow
Caption: Workflow to troubleshoot off-target effects.
Detailed Steps:
-
Assess Purity: Impurities are a common cause of unexpected off-target effects. Use LC-MS to determine the purity of your this compound lot.
-
Use an Orthogonal Probe: To confirm that the observed phenotype is due to the inhibition of BET bromodomains and not an off-target effect of the this compound chemical scaffold, use a structurally different BET inhibitor (e.g., JQ1) in your key experiments.[3][4] If the same phenotype is observed, it is more likely to be a true consequence of BET inhibition.
| Compound | Chemical Class |
| This compound | Dihydroquinazoline-2-one |
| JQ1 | Thieno-triazolo-1,4-diazepine |
This compound Signaling Pathway and Experimental Protocols
This compound Mechanism of Action
This compound is a competitive inhibitor that binds to the acetyl-lysine binding pocket of BET bromodomains, primarily BRD2 and BRD4.[2][5] This prevents the recruitment of these proteins to acetylated histones on chromatin, thereby downregulating the transcription of target genes, including the oncogene MYC.[5] This leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound IC50 Determination in MV4;11 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new lot of this compound on cell viability.
Materials:
-
MV4;11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (new lot and reference lot)
-
DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed MV4;11 cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of medium.
-
Prepare a serial dilution of this compound (and the reference lot) in culture medium. A common concentration range to test is 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% viability) and plot the results as percent viability versus log[this compound]. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for MYC Downregulation
Objective: To confirm on-target activity of this compound by observing the downregulation of the BRD4 target protein, MYC.
Materials:
-
MV4;11 cells
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies: anti-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed MV4;11 cells in 6-well plates.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 1 µM) and a DMSO vehicle control for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the MYC signal to the GAPDH signal. Compare the normalized MYC levels in this compound treated samples to the DMSO control. A significant reduction in MYC protein levels indicates on-target activity of this compound.
References
- 1. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pfi-1 versus JQ1: A Comparative Guide for Cancer Cell Line Research
A Detailed Examination of Two Prominent BET Inhibitors for Researchers, Scientists, and Drug Development Professionals.
In the landscape of epigenetic cancer therapy, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. Among these, Pfi-1 and JQ1 have been the subject of extensive research. Both molecules function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2 and BRD4. This action displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc. The downstream effects include cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of cancer cell lines. This guide provides a comprehensive comparison of this compound and JQ1, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Shared Path with Subtle Divergences
Both this compound and JQ1 are potent and selective inhibitors of the BET family of proteins. Their primary mechanism involves mimicking acetylated lysine residues on histone tails, thereby preventing the binding of BET proteins to chromatin. This disruption of transcriptional machinery leads to the suppression of target genes critical for cancer cell proliferation and survival. A key target shared by both inhibitors is the MYC oncogene, a master regulator of cell growth and metabolism. The inhibition of MYC expression is a central event that triggers G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.[1]
While their core mechanism is similar, subtle differences in their chemical structures can lead to variations in their biological activity and off-target effects. For instance, some studies suggest that JQ1 may have broader effects on cellular signaling pathways compared to this compound.
dot
Caption: Mechanism of action of this compound and JQ1.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound and JQ1 have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing their potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | (+)-JQ1 IC50 (µM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| NOMO-1 | Acute Myeloid Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| SEMKH2 | Acute Lymphoblastic Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| THP-1 | Acute Myeloid Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | ~1-5 | ~0.1-0.5 | [1] |
| KOCL-45 | Acute Lymphoblastic Leukemia | 5-10 | Not Reported | [1] |
| U937 | Histiocytic Lymphoma | 5-10 | Not Reported | [1] |
| K-562 | Chronic Myelogenous Leukemia | >10 | >1 | [1] |
| PL-21 | Acute Myeloid Leukemia | >10 | Not Reported | [1] |
| Hey | Ovarian Cancer | Not Reported | ~0.18-1.15 | [2] |
| SKOV3 | Ovarian Cancer | Not Reported | ~0.18-1.15 | [2] |
| Cal27 | Oral Squamous Cell Carcinoma | Not Reported | ~0.1-1 | [3] |
| RD | Rhabdomyosarcoma | Not Reported | 0.1037 (72h) | [4] |
| A204 | Rhabdomyosarcoma | Not Reported | 0.0884 (72h) | [4] |
| RH4 | Rhabdomyosarcoma | Not Reported | 0.0117 (72h) | [4] |
| SJCRH30 | Rhabdomyosarcoma | Not Reported | 0.1982 (72h) | [4] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The activity of this compound on the proliferation of leukemia cell lines was observed to be between 5- and 10-fold weaker than that of (+)-JQ1.[1]
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT/CCK-8)
dot
Caption: Workflow for cell viability assays.
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][5]
-
Treatment: The following day, treat the cells with a serial dilution of this compound or JQ1. A typical concentration range would be from 0 to 10,000 nM.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a predetermined period, typically 24, 48, or 72 hours.[2][5]
-
Reagent Addition:
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
dot
Caption: Workflow for apoptosis assays.
Protocol:
-
Cell Seeding and Treatment: Seed approximately 2.5 x 10⁵ cells per well in 6-well plates and treat with the desired concentrations of this compound or JQ1 for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 1 µL of Annexin V-FITC (or another fluorochrome conjugate) and 0.5 µL of Propidium Iodide (PI) staining solution (10 mg/ml).[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.
Gene Expression Analysis (qRT-PCR)
Protocol for c-Myc Expression:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or JQ1 for a specified time (e.g., 6, 12, 24 hours). Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and specific primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical PCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method.
Conclusion
Both this compound and JQ1 are invaluable tools for studying the role of BET proteins in cancer. While they share a common mechanism of action, their potencies can differ across various cancer cell lines. JQ1 generally exhibits higher potency in many of the reported cancer models. The choice between this compound and JQ1 will depend on the specific research question, the cancer model being used, and the desired concentration range for eliciting a biological response. The provided data and protocols offer a solid foundation for researchers to design and execute their experiments effectively, contributing to the growing body of knowledge on BET inhibition in oncology.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. scholarshare.temple.edu [scholarshare.temple.edu]
- 5. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BET Inhibitors: Pfi-1 vs. OTX015
In the rapidly evolving landscape of epigenetic drug discovery, bromodomain and extra-terminal (BET) inhibitors have emerged as a promising class of therapeutics for a multitude of diseases, particularly cancer. Among the numerous BET inhibitors developed, Pfi-1 and OTX015 have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two prominent molecules, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
Mechanism of Action: A Shared Path to Gene Regulation
Both this compound and OTX015 are potent and selective small molecule inhibitors of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound and OTX015 displace BET proteins from chromatin.[1][2] This displacement leads to the downregulation of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and inflammation.[3][4] This shared mechanism of action underscores their potential as anti-cancer agents.
Quantitative Performance: A Tale of Two Inhibitors
The following tables summarize the key quantitative data for this compound and OTX015, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | This compound | OTX015 |
| Target | BRD2, BRD4 | BRD2, BRD3, BRD4 |
| IC50 (BRD2) | 98 nM | 92-112 nM |
| IC50 (BRD4) | 220 nM (for BRD4(1)) | 92-112 nM |
| Binding Affinity (Kd for BRD4) | 47.4 nM (BD1), 194.9 nM (BD2) | Not explicitly stated |
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | OTX015 IC50 |
| MV4;11 | Acute Myeloid Leukemia | ~200 nM | 34 nM (in RS4-11, another MLL-rearranged leukemia) |
| HEL | Acute Myeloid Leukemia | Not specified | 248 nM |
| NOMO-1 | Acute Myeloid Leukemia | Not specified | 229 nM |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Not specified | 240 nM (median for mature B-cell lymphoid tumors) |
| A549 | Non-Small Cell Lung Cancer | Not specified | > 6 µM (Resistant) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental evaluation of these inhibitors, the following diagrams have been generated using Graphviz.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound and OTX015.
Cell Viability Assay (MTT Assay)
Purpose: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or OTX015 (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
Purpose: To quantify the percentage of apoptotic cells following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or OTX015 for a specified time (e.g., 48 or 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Chromatin Immunoprecipitation (ChIP)
Purpose: To determine the occupancy of BET proteins at specific gene promoters.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a BET protein (e.g., BRD4) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of a target gene (e.g., MYC).
Conclusion
Both this compound and OTX015 are valuable research tools for investigating the role of BET proteins in health and disease. While they share a common mechanism of action, their potency and cellular effects can vary depending on the specific biological context. OTX015 has progressed further into clinical development, providing a wealth of preclinical and clinical data.[5] this compound, on the other hand, remains a widely used and well-characterized chemical probe for basic research.[6] The choice between these inhibitors will ultimately depend on the specific research question, the experimental system being used, and the desired translational relevance. This guide provides a solid foundation for researchers to make an informed decision and to design rigorous experiments to further elucidate the therapeutic potential of BET inhibition.
References
- 1. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BET Bromodomain Inhibitors: Pfi-1 versus I-BET762
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and selectivity of two prominent BET inhibitors, supported by experimental data.
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a range of diseases, most notably cancer. Among the numerous small molecules developed, Pfi-1 and I-BET762 have garnered significant attention. This guide provides a comprehensive comparison of their efficacy and selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: this compound vs. I-BET762
| Feature | This compound | I-BET762 (Molibresib) |
| Target Profile | Highly selective for BET family bromodomains | Pan-BET inhibitor (BRD2, BRD3, BRD4) |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin. | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, disrupting their interaction with acetylated histones. |
| Key Cellular Effects | Induces apoptosis, G1 cell cycle arrest, downregulates c-Myc and Aurora B kinase. | Induces apoptosis, cell cycle arrest, downregulates c-Myc, and modulates inflammatory pathways. |
| Development Stage | Preclinical chemical probe | Clinical trials for various cancers |
Efficacy: A Quantitative Comparison
The efficacy of this compound and I-BET762 has been evaluated in various cancer cell lines, demonstrating their potent anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
In Vitro Potency (IC50)
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | BRD2 | AlphaScreen | 98 | [1] |
| BRD4 (BD1) | AlphaScreen | 220 | [1] | |
| I-BET762 | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 231 | [2] |
| Pancreatic Cancer Cells (Capan-1) | Cell Viability | 990 | [2] | |
| Pancreatic Cancer Cells (PANC-1) | Cell Viability | 2550 | [2] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Cellular Effects in Leukemia Models
This compound has been extensively studied in leukemia models, where it exhibits significant anti-cancer activity.
| Cell Line | Assay | Effect of this compound | Reference |
| MV4;11 (AML) | Apoptosis Assay | Strong induction of PARP1 and pro-caspase 7 cleavage | [1] |
| Cell Cycle Analysis | G1 cell cycle arrest | [1] | |
| Western Blot | Downregulation of c-Myc and Aurora B | [1] | |
| Clonogenic Growth | Abrogation of clonogenic growth | [1] | |
| K-562 (CML) | Apoptosis Assay | No cleavage of PARP1 or pro-caspase 7 | [1] |
| Cell Proliferation | Insensitive to this compound | [3] |
A study comparing this compound to its chiral analogue, (S)-4a, in myeloid leukemia cell lines (HEL and Molm-14) demonstrated that (S)-4a was more effective at reducing cell viability, suggesting a benchmark for this compound's efficacy.[4]
Selectivity Profile
A critical aspect of a chemical probe or drug candidate is its selectivity. Both this compound and I-BET762 have been profiled for their binding affinity across the bromodomain family.
This compound Selectivity
This compound is characterized as a highly selective inhibitor for the BET family of bromodomains.[1] Thermal shift assays against a panel of 42 human bromodomains revealed high specificity for BET family members.[5] The largest temperature shift observed outside the BET family was for the bromodomains of CBP/EP300, with an estimated affinity in the micromolar range, indicating over 300-fold selectivity for BET bromodomains.[1]
| Bromodomain Family | Binding Affinity (this compound) |
| BET (BRD2, BRD3, BRD4) | High (nM range) |
| Non-BET Bromodomains | Low (µM range or no significant binding) |
I-BET762 Selectivity
I-BET762 is described as a pan-BET inhibitor, binding to the bromodomains of BRD2, BRD3, and BRD4 with nanomolar affinity.[6][7] While it is highly potent against the BET family, comprehensive selectivity profiling data across a broad panel of non-BET bromodomains is less publicly available compared to this compound.
Signaling Pathways and Mechanisms of Action
Both inhibitors exert their anti-cancer effects by displacing BET proteins from chromatin, leading to the transcriptional repression of key oncogenes.
This compound: Targeting the c-Myc/Aurora B Axis
This compound's mechanism of action involves the downregulation of the proto-oncogene c-Myc, a master regulator of cell proliferation and survival.[1] Interestingly, this compound also leads to a significant reduction in Aurora B kinase levels, a key protein involved in mitotic progression.[1] This suggests a synergistic targeting of two major oncogenic pathways.
Caption: this compound inhibits BET proteins, leading to c-Myc and Aurora B downregulation.
I-BET762: Pan-BET Inhibition and Inflammatory Signaling
I-BET762, as a pan-BET inhibitor, also effectively downregulates c-Myc.[8] Beyond its effects on oncogenic transcription, I-BET762 has been shown to modulate inflammatory pathways.[7] BET proteins are involved in the transcription of pro-inflammatory genes, and their inhibition can suppress inflammatory responses, a mechanism relevant in certain cancers and inflammatory diseases. This involves the regulation of key transcription factors like NF-κB.
Caption: I-BET762 broadly inhibits BET proteins, affecting both oncogenic and inflammatory pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and I-BET762.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Potency
This bead-based assay is used to measure the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Workflow:
Caption: Workflow of the AlphaScreen assay for measuring BET inhibitor potency.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide, GST-tagged BET bromodomain protein (e.g., BRD4), and the test inhibitor (this compound or I-BET762) in assay buffer.
-
Incubation: In a 384-well plate, incubate the bromodomain protein, histone peptide, and serially diluted inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Bead Addition: Add Streptavidin-coated donor beads and Glutathione-coated acceptor beads to the wells.
-
Signal Detection: After another incubation period (e.g., 1 hour) in the dark, read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate IC50 values by plotting the signal intensity against the inhibitor concentration.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or I-BET762 for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and calculate IC50 values to determine the concentration of the inhibitor that reduces cell viability by 50%.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Detailed Steps:
-
Cell Treatment: Treat cells with the BET inhibitor at a chosen concentration and time point.
-
Cell Harvesting and Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in a solution containing FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Clonogenic Assay
This in vitro assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
Detailed Steps:
-
Cell Seeding: Plate a low density of cells in a culture dish.
-
Treatment: Treat the cells with the inhibitor for a specific period.
-
Incubation: Remove the inhibitor and allow the cells to grow for an extended period (e.g., 1-2 weeks) until visible colonies are formed.
-
Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Compare the number of colonies in the treated groups to the untreated control to determine the effect of the inhibitor on clonogenic survival.
Conclusion
Both this compound and I-BET762 are potent inhibitors of the BET family of bromodomains with significant anti-cancer properties. This compound stands out for its high selectivity for the BET family, making it an excellent chemical probe for studying the specific roles of these proteins. Its well-defined effects on the c-Myc/Aurora B axis in leukemia provide a clear mechanistic rationale for its activity.
I-BET762, as a pan-BET inhibitor that has advanced into clinical trials, offers the advantage of broader BET family inhibition and has demonstrated efficacy in a range of preclinical cancer models. Its ability to modulate inflammatory pathways adds another dimension to its therapeutic potential.
The choice between this compound and I-BET762 will depend on the specific research question. For studies requiring high selectivity to dissect the function of the BET family, this compound is an ideal tool. For translational studies aiming for broad BET inhibition with a clinically relevant compound, I-BET762 is a more appropriate choice. This guide provides the foundational data and experimental context to empower researchers in making an informed decision for their future investigations into the exciting field of epigenetic therapy.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Analogues of this compound as BET Inhibitors and Their Functional Role in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RETRACTED ARTICLE: The BET inhibitor I-BET762 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pfi-1: A Comparative Guide to its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of Pfi-1, a potent inhibitor of the Bromo and Extra-Terminal (BET) domain family of proteins. The data presented here has been compiled from various studies to offer an objective overview of this compound's performance against a panel of bromodomains, supported by detailed experimental protocols.
Selectivity Profile of this compound Against Human Bromodomains
This compound is a highly selective inhibitor of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT), which are crucial regulators of gene transcription.[1][2] Its potent and selective binding to these proteins makes it a valuable chemical probe for studying their function in various diseases, including cancer.[1][2]
The following table summarizes the inhibitory activity and binding affinity of this compound against a range of human bromodomains, as determined by various biophysical and biochemical assays.
| Target Bromodomain | Assay Type | IC50 (nM) | Kd (nM) | Thermal Shift (ΔTm °C @ 10 µM) |
| BET Family | ||||
| BRD2 (BD1) | Octet Red | 123 | 4.6 | |
| BRD2 (BD2) | AlphaScreen | 98 | 5.3 | |
| BRD3 (BD1) | 5.2 | |||
| BRD3 (BD2) | 5.5 | |||
| BRD4 (BD1) | AlphaScreen | 220 | 6.5 | |
| BRD4 (BD1) | ITC | 47.4 ± 2.5 | ||
| BRD4 (BD1) | ITC | 136 | ||
| BRD4 (BD2) | ITC | 194.9 ± 6 | 3.8 | |
| BRD4 (BD2) | ITC | 303 | ||
| BRDT (BD1) | 2.1 | |||
| Non-BET Family | ||||
| CREBBP | AlphaScreen | >50,000 (weak) | 49,500 | 2.7 |
| BAZ2B | 0.3 | |||
| LOC93349 | 0.1 | |||
| PB1~5 | 0.8 | |||
| PCAF | 0.8 | |||
| BRD1 | AlphaScreen | 20,000 |
Data compiled from multiple sources.[1][2][3][4][5]
This compound demonstrates high potency for the BET family members, with IC50 and Kd values in the nanomolar range.[1][2][3] In contrast, its affinity for bromodomains outside the BET family is significantly lower, with IC50 and Kd values in the micromolar range, highlighting its high selectivity.[4][6] For instance, the interaction with the CREBBP bromodomain is over 350-fold weaker than with BET bromodomains.[4] Comprehensive screening against 42 human bromodomains using thermal shift assays confirmed the high specificity of this compound for the BET family.[1][2] Furthermore, screening against panels of protein kinases and human membrane receptors revealed no significant off-target activity.[2][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
This assay is used to measure the inhibition of the interaction between a bromodomain and an acetylated histone peptide.
-
Reagent Preparation : All reagents are diluted in an assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS).
-
Compound Plating : A serial dilution of this compound is prepared and 4 µL is transferred to low-volume 384-well plates.
-
Protein Addition : 4 µL of HIS-tagged bromodomain protein (e.g., BRD4(1) at 50 nM) is added to the wells.
-
Peptide and Bead Addition : A biotinylated histone H4 peptide acetylated at lysines K5, K8, K12, and K16 is used. Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
-
Incubation : The plate is incubated in the dark to allow for binding.
-
Detection : The plate is read on an AlphaScreen-compatible reader. The displacement of the acetylated histone peptide by this compound results in a decrease in the luminescent signal.
-
Data Analysis : IC50 values are calculated from the dose-response curves.[1][4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
-
Sample Preparation : The bromodomain protein is dialyzed into the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl). The protein solution (e.g., 300 µM) is loaded into the injection syringe. This compound is dissolved in the same buffer and placed in the sample cell.
-
Titration : The experiment is carried out at a constant temperature (e.g., 15°C) with constant stirring. An initial injection of 2 µL is followed by a series of identical injections (e.g., 34 injections of 8 µL).
-
Data Acquisition : The heat released or absorbed during each injection is measured.
-
Data Analysis : The binding isotherm is generated by plotting the heat change against the molar ratio of the ligand to the protein. The Kd, stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.[4]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, which is an indicator of binding affinity.
-
Reaction Setup : The bromodomain protein (2 µM) is buffered in 10 mM HEPES pH 7.5, 500 mM NaCl. This compound is added at a final concentration of 10 µM. A fluorescent dye, SYPRO Orange, is added at a 1:1000 dilution.
-
Thermal Denaturation : The temperature is increased in a real-time PCR machine from 25°C to 96°C with a ramp rate of 3°C per minute.
-
Fluorescence Reading : Fluorescence is measured at each temperature interval. The dye binds to hydrophobic regions of the protein that are exposed upon unfolding, leading to an increase in fluorescence.
-
Data Analysis : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) in the presence of the inhibitor is calculated.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining the selectivity profile of this compound.
Caption: this compound inhibits BET proteins, leading to cell cycle arrest and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Validating Pfi-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule like Pfi-1 reaches and binds to its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of this compound, a potent and selective inhibitor of the Bromo and Extra-Terminal (BET) family of bromodomains.
This compound acts as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD2 and BRD4.[1][2] This interaction displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes such as MYC, and other proteins involved in cell cycle progression and apoptosis like Aurora B kinase.[1][2] Validating that this compound effectively engages BET bromodomains in a cellular context is paramount for interpreting its biological effects and guiding further development.
This guide compares the most common methods for assessing this compound target engagement, including direct biophysical measurements in intact cells and indirect assessments through downstream biomarker modulation.
Comparison of Cellular Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the availability of specific reagents, the required throughput, and the desired endpoint (direct binding vs. downstream functional effects). Below is a summary of commonly employed techniques.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4] | Label-free, applicable to native proteins in intact cells or tissues.[3][5] | Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout.[6] | Western Blot, ELISA, AlphaScreen®, Mass Spectrometry.[3][6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[7][8] | High-throughput, provides quantitative binding data (IC50) in live cells.[7] | Requires genetic modification of the target protein and a specific fluorescent tracer.[3][8] | Ratiometric light emission measurement. |
| Downstream Biomarker Analysis | Measures the functional consequences of target engagement, such as changes in gene expression or post-translational modifications.[9] | Provides information on the functional impact of target binding, does not require specialized reagents for the primary target. | Indirect measurement of target engagement; effects can be influenced by off-target activities.[3] | qPCR (for gene expression), Western Blot (for protein levels or phosphorylation), Flow Cytometry (for cell cycle/apoptosis markers). |
| Chromatin Immunoprecipitation (ChIP) | Uses antibodies to isolate a specific protein (e.g., BRD4) and its associated chromatin, allowing for the quantification of DNA bound to the protein.[10] | Directly assesses the displacement of the target protein from its chromatin binding sites. | Can be technically challenging and has relatively low throughput. | qPCR or Next-Generation Sequencing (ChIP-seq). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for this compound
This protocol provides a general workflow for assessing the stabilization of BRD4 by this compound in cultured cells using a Western blot readout.
1. Cell Treatment:
- Plate cells (e.g., a sensitive leukemia cell line like MV4-11) at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
2. Thermal Challenge:
- Harvest cells and resuspend them in a buffered saline solution.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
- Transfer the supernatant to a new tube and determine the protein concentration.
4. Protein Detection:
- Normalize the protein concentrations of all samples.
- Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-BRD4).
- Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
- Quantify the band intensities to determine the amount of soluble protein at each temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). An increase in Tm in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay for this compound
This protocol outlines the general steps for a NanoBRET assay, assuming the availability of a NanoLuc-BRD4 fusion vector and a suitable fluorescent tracer.
1. Cell Preparation:
- Transfect cells (e.g., HEK293) with an expression vector encoding for the NanoLuc-BRD4 fusion protein.
- Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
2. Assay Execution:
- Prepare serial dilutions of this compound.
- Add the fluorescent tracer to the cells, followed by the this compound dilutions. Include a no-compound control.
- Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
3. Signal Detection:
- Add the NanoBRET substrate to all wells.
- Measure the luminescence at two wavelengths: one corresponding to the donor (NanoLuc) and one to the acceptor (tracer).
- Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
4. Data Analysis:
- Plot the NanoBRET ratio against the concentration of this compound.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the NanoLuc-BRD4 target.
Visualizing Workflows and Pathways
This compound Mechanism of Action
Caption: this compound inhibits BET bromodomains, blocking transcription of MYC and Aurora B.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET Target Engagement Workflow
Caption: Workflow for the NanoBRET Target Engagement Assay.
References
- 1. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update of label-free protein target identification methods for natural active products [thno.org]
- 7. youtube.com [youtube.com]
- 8. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sapient.bio [sapient.bio]
- 10. mdpi.com [mdpi.com]
Confirming Pfi-1's On-Target Effect on BRD4 via siRNA-Mediated Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the on-target effects of the BET inhibitor Pfi-1: direct chemical inhibition with this compound and genetic knockdown of its target, BRD4, using small interfering RNA (siRNA). Understanding the similarities and differences in the outcomes of these approaches is crucial for robust target validation in drug discovery and development.
Comparison of this compound and BRD4 siRNA Effects
The primary strategy to confirm that the phenotypic effects of a small molecule inhibitor are due to its interaction with the intended target is to compare them with the effects of genetically silencing that target. In the case of this compound, its effects on cellular processes should phenocopy the effects of knocking down BRD4.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound treatment and BRD4 siRNA-mediated knockdown on key cellular and molecular readouts.
Table 1: Effect on Cell Viability and Proliferation
| Treatment/Intervention | Cell Line | Assay | Result | Citation |
| This compound | MV4;11 (AML) | Cell Viability | IC50 = 190 nM | [1] |
| BRD4 siRNA | MCF7 (Breast Cancer) | Cell Proliferation | Decreased proliferation | [2] |
| This compound | MCF7 (Breast Cancer) | Cell Proliferation | Decreased proliferation | [2] |
Table 2: Effect on BRD4 Target Gene Expression (c-Myc)
| Treatment/Intervention | Cell Line | Assay | Result | Citation |
| This compound | MV4;11 (AML) | Western Blot | Significant decrease in c-Myc protein | [1] |
| BRD4 siRNA | Multiple | Not specified | Downregulation of MYC expression is a known consequence | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental approach to its investigation, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
BRD4 Knockdown using siRNA
This protocol outlines the general steps for siRNA-mediated knockdown of BRD4 in a cultured mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., MCF7, MV4;11)
-
Complete culture medium
-
BRD4-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For example, plate 1 x 10^5 to 2 x 10^5 cells per well in 2 mL of antibiotic-free complete medium.
-
siRNA-Lipid Complex Formation:
-
In a sterile microcentrifuge tube, dilute 20 pmol of BRD4 siRNA or control siRNA into 100 µL of Opti-MEM™. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complexes drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
After the incubation period, harvest the cells for downstream analysis (RT-qPCR or Western blotting) to confirm knockdown efficiency and assess the effect on target gene expression.
-
Western Blotting for BRD4 and c-Myc
This protocol describes the detection of BRD4 and c-Myc protein levels following treatment with this compound or BRD4 siRNA.
Materials:
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or a loading control antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
The comparative use of this compound and BRD4 siRNA is a powerful approach to validate the on-target activity of this compound. A strong correlation between the effects of this compound and BRD4 knockdown on cell viability and the expression of target genes like c-Myc provides compelling evidence that this compound's mechanism of action is indeed through the inhibition of BRD4.[1][2] This dual-pronged approach is a cornerstone of rigorous preclinical drug development.
References
Mechanism of Action: Disrupting Transcriptional Activation
A Comparative Guide to BET Bromodomain Inhibitors for Researchers
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription, making them a compelling target in oncology and other therapeutic areas.[1] These epigenetic "readers" recognize acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like c-MYC.[1][2] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains have shown significant therapeutic potential.
This guide provides a head-to-head comparison of different classes of BET inhibitors, from the pioneering pan-inhibitors to next-generation selective and bivalent compounds. It is designed for researchers, scientists, and drug development professionals, offering a clear overview supported by experimental data and detailed methodologies.
BET proteins, particularly BRD4, play a pivotal role in transcriptional elongation. They bind to acetylated chromatin at super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, including cancer.[3] Upon binding, BRD4 recruits transcriptional regulatory complexes, such as the Mediator complex and Positive Transcription Elongation Factor b (P-TEFb), to promote gene expression.[1] BET inhibitors are small molecules designed to mimic acetylated lysine, competitively binding to the bromodomains of BET proteins and displacing them from chromatin.[3][4] This displacement leads to the downregulation of key oncogenes like c-MYC, FOSL1, and CDK6, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[2][5]
Head-to-Head Comparison of BET Inhibitors
The landscape of BET inhibitors has evolved from first-generation pan-inhibitors to more sophisticated molecules with improved selectivity and novel mechanisms of action. This comparison covers key compounds representing different classes.
Pan-BET Inhibitors
These inhibitors bind with high affinity to the bromodomains of all BET family members. JQ1 is the quintessential tool compound, while OTX015 (Birabresib) is a clinical-stage analogue.
-
JQ1 : A thieno-triazolo-1,4-diazepine that serves as the foundational chemical probe for studying BET protein function.[3] It binds competitively to both BD1 and BD2 bromodomains, potently displacing BRD4 from chromatin and suppressing c-MYC expression.[3] While invaluable for preclinical research, its pharmacokinetic properties are not optimal for clinical use.[3]
-
OTX015 (Birabresib) : Structurally similar to JQ1 but with improved oral bioavailability, OTX015 has been evaluated in numerous clinical trials.[3] It demonstrates good anticancer activity in hematological malignancies and some solid tumors.[3] Like other pan-inhibitors, its clinical utility can be limited by on-target toxicities, most notably thrombocytopenia.[2]
Bromodomain-Selective Inhibitors
Recognizing that the two tandem bromodomains of BET proteins, BD1 and BD2, have distinct functions, researchers have developed inhibitors with selectivity for one domain over the other. This approach aims to separate therapeutic efficacy from toxicity.
-
ABBV-744 : A potent and highly selective inhibitor of the BD2 bromodomain.[3] It exhibits several-hundred-fold higher affinity for BD2 over BD1 across BRD2, BRD3, and BRD4.[3] ABBV-744 has shown potent antiproliferative activity in acute myeloid leukemia (AML) and prostate cancer models with minimal toxicity at effective doses.[3]
Bivalent BET Inhibitors
This innovative strategy employs two inhibitor warheads connected by a linker, designed to bind simultaneously to both BD1 and BD2 domains within a single BET protein. This can lead to a significant increase in binding avidity and cellular potency.
-
MT1 : A bivalent inhibitor developed using JQ1 as the base scaffold.[6] It demonstrates unprecedented potency, being over 100-fold more effective in cellular assays compared to its monovalent counterpart, JQ1.[6] Biophysical studies confirm that MT1 binds in an intramolecular fashion to the tandem bromodomains of BRD4.[6]
Quantitative Performance Data
The following tables summarize key performance metrics for representative BET inhibitors.
Table 1: Comparative Binding Affinity (IC50 nM)
| Inhibitor | Class | BRD4 BD1 | BRD4 BD2 | Selectivity | Reference |
| JQ1 | Pan-BET | 77 | 33 | Pan-BET | [3][6] |
| OTX015 | Pan-BET | 19 | 43 | Pan-BET | [3] |
| ABBV-744 | BD2-Selective | >10,000 | 2.5 | >4000-fold for BD2 | [3] |
| MT1 | Bivalent | 23.5 (monovalent) | 33.3 (monovalent) | Binds tandem BD1/BD2 | [6][7] |
Note: Affinity for bivalent inhibitors is complex; MT1's potency is dramatically enhanced when binding to the tandem BD1-BD2 construct (Ki of 2.3-2.8 nM) compared to single domains.[7]
Table 2: Comparative Cellular Potency (Anti-proliferative IC50 nM)
| Inhibitor | MV4;11 (AML) | NUT Midline Carcinoma | Prostate Cancer (22Rv1) | Reference |
| JQ1 | 72 | 69 | ~200 | [6] |
| OTX015 | ~50-100 | ~90 | ~250 | [3] |
| ABBV-744 | 9 | Not Reported | 4 | [3] |
| MT1 | <1 | Not Reported | Not Reported | [6] |
Key Experimental Protocols
Reproducible and robust assays are crucial for evaluating and comparing BET inhibitors. Below are detailed methodologies for key in vitro assays.
Protocol 1: AlphaScreen™ Proximity Assay for Binding Affinity
This assay measures the competitive binding of an inhibitor to a bromodomain. It relies on the proximity of a donor and an acceptor bead, which generates a chemiluminescent signal when brought together by a biological interaction.
Methodology:
-
Reagents :
-
His-tagged BET bromodomain protein (e.g., BRD4(1)).
-
Biotinylated histone peptide (e.g., H4K5/8/12/16ac).
-
Streptavidin-coated Donor beads.
-
Nickel chelate (Ni-NTA) Acceptor beads.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test inhibitor (serially diluted).
-
-
Procedure :
-
Add His-tagged bromodomain and biotinylated histone peptide to a 384-well plate.
-
Add serially diluted test inhibitor or DMSO (vehicle control).
-
Incubate for 30 minutes at room temperature to allow for binding equilibration.
-
Add a mixture of Streptavidin-Donor and Ni-NTA Acceptor beads in the dark.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).
-
-
Data Analysis : The signal will decrease as the inhibitor competes with the histone peptide for binding to the bromodomain. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with an inhibitor.
Methodology:
-
Reagents :
-
Cancer cell line of interest (e.g., MV4;11).
-
Appropriate cell culture medium.
-
CellTiter-Glo® Reagent.
-
Test inhibitor (serially diluted).
-
-
Procedure :
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis : The luminescent signal is proportional to the number of viable cells. IC50 values are determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting to a dose-response curve.
Summary and Future Directions
The field of BET inhibition has progressed significantly from the discovery of the JQ1 probe. While pan-BET inhibitors validated the therapeutic concept, they also revealed challenges related to on-target toxicities like thrombocytopenia and gastrointestinal issues.[2][8]
-
Pan-inhibitors (JQ1, OTX015) remain crucial tools for preclinical studies and have established the clinical potential of BET inhibition, though their therapeutic window can be narrow.[3]
-
Bromodomain-selective inhibitors (ABBV-744) offer a promising strategy to mitigate toxicity by targeting specific functions associated with either BD1 or BD2, potentially improving the therapeutic index.[3]
-
Bivalent inhibitors (MT1) represent a novel chemical biology approach, demonstrating that exploiting the tandem domain architecture of BET proteins can lead to a dramatic increase in potency.[6]
The development of next-generation BET-targeting compounds, including Proteolysis Targeting Chimeras (PROTACs) that induce degradation of BET proteins rather than just inhibiting them, continues to expand the therapeutic possibilities.[9] Future research will focus on refining selectivity, optimizing drug-like properties, and identifying rational combination strategies to overcome resistance and maximize clinical benefit for patients.[8]
References
- 1. nhsjs.com [nhsjs.com]
- 2. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
PFI-1: A Highly Selective BET Inhibitor with a Clean Off-Target Kinase Profile
Cambridge, MA – The small molecule PFI-1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, exhibits a remarkably clean off-target kinase profile, according to published research. This high degree of selectivity distinguishes it from other BET inhibitors and underscores its value as a chemical probe for studying the biological functions of BET proteins and as a potential therapeutic agent. Comprehensive screening against a broad panel of kinases revealed no significant inhibitory activity, a crucial attribute for minimizing off-target effects and associated toxicities in drug development.
This guide provides a comparative overview of the off-target kinase screening results for this compound and other notable BET inhibitors, JQ1 and OTX-015. The data is presented to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a BET inhibitor for their studies.
Comparative Off-Target Kinase Profile
This compound has been rigorously tested against large panels of protein kinases to determine its selectivity. In a key study, this compound was screened against a panel of 38 and 40 different protein kinases and showed no significant inhibition at a concentration of 1 µM. This demonstrates the high specificity of this compound for the acetyl-lysine binding pockets of BET bromodomains.
For comparison, we have compiled available off-target kinase data for two other widely used BET inhibitors, JQ1 and OTX-015. While also highly selective for BET bromodomains, some off-target activities have been reported for these compounds.
| Inhibitor | Kinase Panel Size | Screening Concentration | Significant Off-Target Kinases (Inhibition >50%) | Reference |
| This compound | 78 | 1 µM | None Reported | [1] |
| JQ1 | 442 | 1 µM | BRD4, BRD2, BRD3, BRDT (primary targets) | [2] |
| OTX-015 | Not specified | Not specified | BRD2, BRD3, BRD4 (primary targets) | [3] |
Note: Comprehensive, directly comparable kinase screening data for all three inhibitors from a single study is not publicly available. The data presented is compiled from different sources and screening panels.
Experimental Methodologies
The off-target kinase screening of this compound and other BET inhibitors is typically performed using well-established biochemical assays. The following sections describe the general principles of the primary methods used.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Workflow:
Caption: Workflow of a radiometric kinase assay.
Protocol Details:
-
Reaction Setup: Kinase, substrate, and buffer are combined in a microplate well.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the desired final concentration.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane that binds the phosphorylated substrate.
-
Washing: The membrane is washed to remove unreacted ATP.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager. The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to a control reaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay that measures biomolecular interactions, including kinase activity.
Signaling Pathway:
Caption: Principle of the AlphaScreen assay.
Protocol Details:
-
Reaction Setup: The kinase reaction is performed with a biotinylated substrate and ATP.
-
Detection Mix Addition: A mixture containing streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads is added.
-
Incubation: The mixture is incubated to allow for binding. If the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity.
-
Detection: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead if it is nearby, resulting in a light emission at 520-620 nm. The strength of the signal is proportional to the kinase activity.
Conclusion
The available data strongly indicates that this compound is a highly selective BET bromodomain inhibitor with a very low potential for off-target kinase inhibition. This makes it an excellent tool for researchers studying the specific roles of BET proteins in health and disease. While JQ1 and OTX-015 are also potent BET inhibitors, the comprehensive kinase screening data for this compound provides a higher degree of confidence in its selectivity. For studies where minimizing off-target kinase effects is critical, this compound represents a superior choice. Researchers should always consider the specific context of their experiments and consult the primary literature when selecting a chemical probe.
References
Pfi-1 Cross-Resistance Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the BET bromodomain inhibitor Pfi-1 with other therapeutic agents, focusing on the critical aspect of cross-resistance. This document synthesizes available experimental data to illuminate the performance of this compound and offers detailed methodologies for key experimental protocols.
Understanding this compound and Resistance
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2 and BRD4.[1][2] By mimicking acetylated lysine residues, this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones.[3][4] This disruption of protein-protein interactions leads to the transcriptional downregulation of key oncogenes, most notably MYC, which in turn induces cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cells.[3][5][6]
The development of resistance to targeted therapies is a significant challenge in oncology. In the context of BET inhibitors, resistance can emerge through various mechanisms. Studies have shown that resistance to one BET inhibitor can confer cross-resistance to other structurally distinct BET inhibitors.[7] This is often not due to increased drug efflux but rather to adaptive changes within the cancer cells, such as kinome reprogramming or alterations in other epigenetic regulators.[7] Understanding the patterns of cross-resistance is crucial for designing effective combination therapies and anticipating clinical outcomes.
Cross-Resistance Profile of this compound
Table 1: Predicted Cross-Resistance and Sensitivity Profile of this compound Resistant Cells
| Drug/Drug Class | Predicted Cross-Resistance | Rationale |
| Other BET Inhibitors (e.g., JQ1, I-BET151) | High | Resistance to one BET inhibitor often confers resistance to others due to shared mechanisms of action targeting the bromodomain.[7] |
| HDAC Inhibitors (e.g., Vorinostat, Panobinostat) | Variable | Potential for synergistic or additive effects as both drug classes target epigenetic mechanisms. Resistance to this compound may not directly confer resistance to HDACi. |
| Standard Chemotherapies (e.g., Doxorubicin, Cisplatin) | Low | Mechanisms of action are distinct. This compound targets transcriptional regulation, while traditional chemotherapies induce DNA damage or inhibit mitosis. |
| BCL-2 Inhibitors (e.g., Venetoclax) | Low to Medium | This compound can induce apoptosis through a MYC-dependent pathway. Resistance mechanisms that bypass this may still be sensitive to direct BCL-2 inhibition. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) | Low to Medium | This compound induces G1 cell cycle arrest. While resistance may involve alterations in cell cycle machinery, it may not directly confer resistance to CDK4/6 inhibition. |
Performance Data of this compound
The following table summarizes the inhibitory concentrations of this compound in sensitive cancer cell lines, providing a baseline for its activity.
Table 2: In Vitro Activity of this compound in Sensitive Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Assay Type |
| MV4;11 | Acute Myeloid Leukemia | ~0.2 | Cell Viability |
| MOLM-13 | Acute Myeloid Leukemia | ~0.3 | Cell Viability |
| K-562 | Chronic Myeloid Leukemia | >10 | Cell Viability |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the study of this compound and other anti-cancer agents.
Cell Viability Assay (MTT/XTT Assay)
This assay is used to assess the dose-dependent effect of a compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in the this compound signaling pathway (e.g., c-Myc, cleaved PARP).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: this compound inhibits BET proteins, leading to downregulation of MYC and subsequent cell cycle arrest and apoptosis.
Caption: Workflow for generating resistant cell lines and assessing cross-resistance to a panel of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [acuresearchbank.acu.edu.au]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Pfi-1: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the BET bromodomain inhibitor, Pfi-1, is crucial for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available safety data and general laboratory best practices.
Essential Safety and Hazard Information
This compound, a potent and selective BET bromodomain inhibitor, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification is a key factor in determining the appropriate disposal route. However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols.
The following table summarizes the key safety data for this compound:
| Hazard Category | Rating | System | Source |
| Health Hazard | 0 | NFPA | [1] |
| Flammability | 0 | NFPA | [1] |
| Instability | 0 | NFPA | [1] |
| Health | 0 | HMIS | [1] |
| Flammability | 0 | HMIS | [1] |
| Physical Hazard | 0 | HMIS | [1] |
| Water Hazard Class | 1 (Slightly hazardous to water) | WGK |
Step-by-Step Disposal Procedures
As this compound is a non-hazardous solid, the primary disposal method involves treating it as general laboratory chemical waste, with specific precautions to ensure the safety of all personnel, including custodial staff.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound" or "Non-hazardous solid chemical waste."
-
Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).
2. Preparing for Disposal:
-
Ensure that any residual this compound is in a solid form. If this compound is in a solution, it should be evaporated in a fume hood to leave the solid residue, provided the solvent is non-hazardous and can be safely evaporated.
-
For empty this compound containers, triple rinse with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as hazardous chemical waste, as it will contain trace amounts of the solvent.
-
After rinsing, deface or remove the original label from the container to prevent accidental reuse.
3. Final Disposal:
-
Solid this compound Waste:
-
Place the solid this compound waste in a sealed, durable container.
-
Do not dispose of this container in regular laboratory trash bins that are handled by custodial staff.
-
Transport the sealed container directly to the designated central waste collection area or dumpster for non-hazardous solid waste, in accordance with your institution's specific procedures.
-
-
Rinsed, Empty Containers:
-
Once triple-rinsed and the label is defaced, the empty container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policies.
-
Important Considerations:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous waste disposal. Local and state regulations may have additional requirements.
-
Avoid Sewer Disposal: Do not dispose of solid this compound or solutions containing this compound down the drain. While it is slightly hazardous to water, introducing any chemical to the sanitary sewer system should be avoided unless explicitly permitted by your institution's EHS department for specific, well-defined non-hazardous substances.
Experimental Protocols for Inactivation
Currently, there are no widely established or published experimental protocols for the specific chemical inactivation or neutralization of this compound. Therefore, the recommended procedure is to dispose of it as a non-hazardous solid chemical waste as described above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Handling of Pfi-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the BET bromodomain inhibitor Pfi-1, ensuring safe handling and proper disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found during this search, established laboratory safety protocols for handling potent small molecule compounds of unknown toxicity provide a strong framework for minimizing risk. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection and environmental control is critical. The following table summarizes the recommended PPE and engineering controls to mitigate exposure risks.
| Category | Item | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly | To minimize inhalation of powders or aerosols. |
| Designated Work Area | Clearly marked for "Potent Compound Handling" | To contain potential contamination. | |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | If handling outside of a fume hood or if aerosolization is possible | To prevent inhalation of fine particles. |
Operational and Disposal Plans
A clear, step-by-step operational plan ensures that this compound is handled safely from receipt to disposal.
Handling Protocol:
-
Preparation: Before handling this compound, ensure the designated work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing and Reconstitution: Conduct all weighing of powdered this compound within the chemical fume hood. When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Experimental Use: Keep all containers of this compound sealed when not in use. When transferring solutions, use appropriate pipettes and techniques to minimize aerosol generation.
-
Decontamination: After each use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Decontaminate all equipment that came into contact with this compound.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and institutional safety officer.
-
Contain: If safe to do so, contain the spill with absorbent pads, being careful not to create dust.
-
Clean-up: Wearing appropriate PPE, clean the spill area according to your institution's hazardous material clean-up procedures.
Disposal Plan:
All waste contaminated with this compound, including empty vials, used gloves, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
